Enpp-1-IN-17
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24N4O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-(2,8-diazaspiro[4.5]decan-8-yl)-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C18H24N4O2/c1-23-15-9-13-14(10-16(15)24-2)20-12-21-17(13)22-7-4-18(5-8-22)3-6-19-11-18/h9-10,12,19H,3-8,11H2,1-2H3 |
InChI Key |
JFWDXDVLIPMYII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC4(CCNC4)CC3)OC |
Origin of Product |
United States |
Foundational & Exploratory
ENPP-1-IN-17 and its Mechanism of Action on the cGAS-STING Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses. The inhibition of ENPP1, exemplified by small molecules like ENPP-1-IN-17 and other potent analogs, represents a promising therapeutic strategy to unleash the full potential of the cGAS-STING pathway for cancer immunotherapy. This technical guide provides an in-depth overview of the mechanism of action of ENPP1 inhibitors on the cGAS-STING pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological processes.
The cGAS-STING Pathway: A Central Hub of Innate Immunity
The cGAS-STING pathway is a critical signaling cascade that detects the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.
Upon binding to cytosolic dsDNA, cGAS is activated and catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP then acts as a second messenger, binding to STING, an adaptor protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines. These cytokines are crucial for orchestrating an anti-tumor immune response, including the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).
ENPP1: The Gatekeeper of Extracellular cGAMP
While the cGAS-STING pathway is initiated intracellularly, cancer cells can export cGAMP into the tumor microenvironment (TME). This extracellular cGAMP can be taken up by surrounding immune cells, leading to a paracrine activation of the STING pathway and a broader anti-tumor response.
However, the efficacy of this paracrine signaling is limited by the activity of ENPP1. ENPP1 is a type II transmembrane glycoprotein that functions as the dominant hydrolase of extracellular cGAMP. By breaking down cGAMP into AMP and GMP, ENPP1 effectively terminates the STING-activating signal, thereby creating an immunosuppressive TME. Notably, the product of cGAMP hydrolysis, AMP, can be further converted to adenosine by CD73, another ectoenzyme, which has its own potent immunosuppressive effects.
The inhibition of ENPP1 is therefore a key strategy to preserve extracellular cGAMP levels, enhance paracrine STING activation, and convert an immunosuppressive TME into an immuno-stimulatory one.
Quantitative Data for Potent ENPP1 Inhibitors
While specific data for this compound is limited in publicly available literature, several potent and selective ENPP1 inhibitors have been developed and characterized. The following tables summarize key quantitative data for representative compounds, demonstrating the feasibility of achieving potent ENPP1 inhibition and subsequent anti-tumor activity.
| Compound | Target | Assay Type | Substrate | IC50 / Ki | Citation |
| LCB33 | ENPP1 | Enzymatic | pNP-TMP | 0.9 pM | [1] |
| ENPP1 | Enzymatic | cGAMP | 1 nM | [1] | |
| STF-1623 | Human ENPP1 | Enzymatic | cGAMP | IC50: 0.6 nM | [1] |
| Mouse ENPP1 | Enzymatic | cGAMP | IC50: 0.4 nM | [1] | |
| Mouse ENPP1 | Enzymatic | cGAMP | Ki: < 2 nM | [2] | |
| ENPP-1-IN-20 | ENPP1 | Enzymatic | Not Specified | IC50: 0.09 nM | |
| ENPP1 | Cell-based | Not Specified | IC50: 8.8 nM |
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Compound | Mouse Model | Tumor Type | Dosage & Administration | Monotherapy TGI (%) | Combination Therapy | Combination TGI (%) | Citation |
| LCB33 | CT-26 | Colorectal | 5 mg/kg, oral | 39 | anti-PD-L1 | 72 | [1] |
| STF-1623 | E0771 | Breast Cancer | Not specified | Tumor growth delay | Not specified | Not specified | [2] |
Table 2: In Vivo Efficacy of Representative ENPP1 Inhibitors TGI: Tumor Growth Inhibition
| Compound | Mouse Model | Tumor Type | Parameter | Value | Citation |
| STF-1623 | BALB/c | EMT6 Breast Tumor | Serum Half-life | 1.7 hours | |
| BALB/c | EMT6 Breast Tumor | Tumor Half-life | 6.6 hours |
Table 3: Pharmacokinetic Properties of a Representative ENPP1 Inhibitor
Experimental Protocols
ENPP1 Enzymatic Inhibition Assay (Fluorescence-based)
This protocol describes a common method to determine the inhibitory activity of compounds against ENPP1 using a fluorescence-based assay that detects the product of cGAMP hydrolysis.
Materials:
-
Recombinant human ENPP1
-
2'3'-cGAMP
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Detection Kit (e.g., Transcreener® AMP²/GMP² FP Assay)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add a solution of recombinant ENPP1 to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of cGAMP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the product (AMP/GMP) by adding the Transcreener® AMP²/GMP² FP detection mix.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an ENPP1 inhibitor in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female BALB/c mice (or other appropriate strain for the chosen cell line)
-
CT-26 colorectal carcinoma cells (or other suitable tumor cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
ENPP1 inhibitor (e.g., LCB33) formulated for oral administration
-
Anti-PD-L1 antibody (for combination studies)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inoculate mice on the flank with CT-26 cells (e.g., 1 x 10^6 cells in 100 µL PBS).
-
Monitor tumor growth daily using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor monotherapy, anti-PD-L1 monotherapy, combination therapy).
-
Administer the ENPP1 inhibitor orally at the specified dose (e.g., 5 mg/kg) and schedule (e.g., daily for 14 days).
-
For combination studies, administer the anti-PD-L1 antibody via intraperitoneal injection at the specified dose and schedule.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Cytokine Production Assay
This protocol describes how to measure the production of IFN-β, a key downstream effector of STING activation, in response to ENPP1 inhibition.
Materials:
-
THP-1 Dual™ reporter cells (InvivoGen)
-
Complete cell culture medium
-
2'3'-cGAMP
-
ENPP1 inhibitor
-
QUANTI-Luc™ reagent (InvivoGen)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Seed THP-1 Dual™ cells in a 96-well plate.
-
Treat the cells with a fixed concentration of 2'3'-cGAMP in the presence of varying concentrations of the ENPP1 inhibitor.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Measure the activity of secreted luciferase in the cell supernatant by adding QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Read the luminescence on a luminometer.
-
An increase in luminescence indicates an increase in IFN-β production, demonstrating the ability of the ENPP1 inhibitor to potentiate STING signaling.
Conclusion
The inhibition of ENPP1 is a compelling strategy in cancer immunotherapy. By preventing the degradation of extracellular cGAMP, ENPP1 inhibitors can effectively reactivate the cGAS-STING pathway within the tumor microenvironment, leading to a robust anti-tumor immune response. The development of potent and selective small molecule inhibitors, as evidenced by the quantitative data presented, underscores the therapeutic potential of this approach. The experimental protocols provided in this guide offer a framework for the continued investigation and development of novel ENPP1 inhibitors for the treatment of cancer. Further research will be crucial to fully elucidate the clinical utility of these agents, both as monotherapies and in combination with other immunotherapies.
References
The Role of ENPP1 Inhibition in Potentiating Innate Immunity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of innate immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the stimulator of interferon genes (STING) pathway, a key signaling cascade in the detection of cytosolic DNA and the subsequent anti-pathogen and anti-tumor responses. Inhibition of ENPP1, exemplified by small molecules such as Enpp-1-IN-17, represents a promising therapeutic strategy to unleash the full potential of the innate immune system. This technical guide provides an in-depth analysis of the role of ENPP1 in innate immunity, the mechanism of action of its inhibitors, and the experimental methodologies used to characterize these compounds.
ENPP1: A Gatekeeper of the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cGAMP.[2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[2][3] This activation triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate a robust immune response involving the recruitment and activation of various immune cells.[2][3]
ENPP1 is a type II transmembrane glycoprotein that functions as the dominant extracellular hydrolase of 2'3'-cGAMP.[4][5] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, effectively suppressing STING-mediated immune responses.[6][4] Elevated ENPP1 expression has been observed in various cancers and is associated with a poor prognosis, as it contributes to an immunosuppressive tumor microenvironment.[4][7]
This compound and Other ENPP1 Inhibitors: Releasing the Brakes on Innate Immunity
This compound belongs to a class of small molecule inhibitors designed to block the enzymatic activity of ENPP1. The primary mechanism of action of these inhibitors is the prevention of 2'3'-cGAMP hydrolysis.[8] By inhibiting ENPP1, these compounds increase the extracellular concentration and prolong the half-life of cGAMP, leading to enhanced activation of the STING pathway in immune cells within the tumor microenvironment.[8] This, in turn, promotes the production of type I interferons and other cytokines, leading to the activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes, ultimately fostering a potent anti-tumor immune response.[7]
The inhibition of ENPP1 can be conceptualized as a "brake-release" mechanism for the innate immune system, allowing for a more robust and sustained response to danger signals such as tumor-derived DNA.
Quantitative Analysis of ENPP1 Inhibitors
The efficacy of ENPP1 inhibitors is quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of an inhibitor required to reduce the enzymatic activity of ENPP1 by 50%.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Enpp-1-IN-20 | ENPP1 | Enzymatic Assay | 0.09 | [9] |
| Enpp-1-IN-20 | ENPP1 | Cell-based Assay | 8.8 | [9] |
| Compound 4e | ENPP1 | Enzymatic Assay | 188 | [10] |
| Compound 4d | ENPP1 | Enzymatic Assay | 694 | [10] |
Table 1: In vitro and cell-based potency of selected ENPP1 inhibitors.
Experimental Protocols
The characterization of ENPP1 inhibitors involves a series of well-defined experimental protocols to assess their biochemical and cellular activity.
ENPP1 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against recombinant ENPP1.
Methodology:
-
Recombinant human ENPP1 is incubated with the test inhibitor at various concentrations in an assay buffer (e.g., 50 mM Tris, pH 9.0, 1 mM CaCl₂, 200 μM ZnCl₂).
-
The enzymatic reaction is initiated by the addition of a substrate, such as p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP) or the natural substrate 2'3'-cGAMP.
-
For chromogenic substrates like pNP-TMP, the production of p-nitrophenol is measured spectrophotometrically at 405 nm.
-
For 2'3'-cGAMP, the amount of remaining substrate or the generation of the product (AMP) can be quantified using methods like high-performance liquid chromatography (HPLC) or specialized assays such as the Transcreener AMP/GMP Phosphodiesterase Assay.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[10]
Cell-Based STING Activation Assay
Objective: To assess the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context.
Methodology:
-
A suitable cell line expressing the cGAS-STING pathway (e.g., THP-1 monocytes) is seeded in a multi-well plate.
-
The cells are treated with the ENPP1 inhibitor at various concentrations.
-
The cells are then stimulated with a source of cytosolic DNA (e.g., by transfection with herring testis DNA) or with extracellular cGAMP.
-
After a defined incubation period (e.g., 24 hours), the supernatant is collected to measure the levels of secreted type I interferons (e.g., IFN-β) using an enzyme-linked immunosorbent assay (ELISA) or a reporter cell line.
-
Alternatively, the activation of downstream signaling components, such as the phosphorylation of TBK1 or IRF3, can be assessed by Western blotting.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating ENPP1 inhibitors.
Caption: The cGAS-STING pathway and the inhibitory role of this compound on ENPP1.
Caption: A typical experimental workflow for the evaluation of ENPP1 inhibitors.
Conclusion
ENPP1 acts as a significant brake on the innate immune system by degrading the key signaling molecule 2'3'-cGAMP. The development of potent and specific ENPP1 inhibitors, such as this compound, offers a compelling strategy to enhance anti-tumor immunity by restoring and augmenting STING-mediated signaling. The continued investigation and clinical development of these inhibitors hold great promise for the next generation of cancer immunotherapies.
References
- 1. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Enpp-1-IN-17: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of the innate immune system, primarily through its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the STING (Stimulator of Interferon Genes) pathway. By degrading extracellular cGAMP, ENPP1 dampens anti-tumor immune responses, making it a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of the discovery and development of Enpp-1-IN-17, a potent and selective inhibitor of ENPP1. This document details its mechanism of action, chemical synthesis, and the experimental methodologies used for its characterization, presenting a comprehensive resource for researchers in the field of drug discovery and immuno-oncology.
Introduction: The Role of ENPP1 in Immuno-oncology
The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of cellular damage or viral infection, and initiating an immune response through the production of type I interferons. Cancer cells often release cGAMP into the tumor microenvironment, which can activate the STING pathway in surrounding immune cells, leading to an anti-tumor response.
However, the extracellular enzyme ENPP1 acts as a negative regulator of this pathway by hydrolyzing cGAMP, thereby suppressing this anti-tumor immunity.[1][2] Elevated ENPP1 expression has been correlated with poor prognosis in various cancers.[3] Inhibition of ENPP1 presents a promising therapeutic strategy to enhance the endogenous anti-tumor immune response by increasing the local concentration and half-life of cGAMP.[4]
Discovery of this compound
This compound, also identified as "example 274" in patent literature and assigned CAS number 2289736-54-3, is a potent inhibitor of ENPP1. Its discovery stemmed from structure-aided drug design and optimization of a quinazoline-based chemical scaffold.
Chemical Structure
The chemical structure of this compound is 1-Hydroxy-4-{[3-(4-morpholinyl)phenyl]amino}pyrido[2,3-d]pyrimidin-2(1H)-one.
-
Molecular Formula: C₁₈H₂₄N₄O₂
Synthesis
The synthesis of this compound involves a multi-step process. While the specific patent for this exact compound as an ENPP1 inhibitor is not publicly available, a general synthetic route can be inferred from related quinazoline-based ENPP1 inhibitors. The synthesis is described as being similar to that of "example 144" in patent WO2011075747A1, which, although targeting a different enzyme, provides a basis for the chemical methodology. The synthesis generally involves the construction of the core pyrido[2,3-d]pyrimidine ring system followed by the coupling of the morpholinylphenylamino side chain.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of ENPP1, blocking the active site of the enzyme and preventing the hydrolysis of its primary substrate, cGAMP. This leads to an accumulation of extracellular cGAMP in the tumor microenvironment, which can then be taken up by surrounding immune cells, such as dendritic cells, to activate the STING pathway.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Substrate | Reference |
| Ki (Inhibition Constant) | 100 nM - 1 µM | cGAMP | [5] |
| Ki (Inhibition Constant) | > 1 µM | ATP | [5] |
| Selectivity Ratio (cGAMP vs. ATP) | > 6.4 | - | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of ENPP1 inhibitors. The following sections outline the general methodologies employed in the characterization of compounds like this compound.
ENPP1 Inhibition Assay
A common method to assess ENPP1 inhibitory activity is a fluorescence-based assay.
Methodology:
-
Reagent Preparation: Prepare an assay buffer typically containing Tris-HCl, MgCl₂, and a carrier protein like BSA to maintain enzyme stability.
-
Enzyme and Inhibitor Incubation: Add a fixed concentration of recombinant human ENPP1 to the wells of a microplate. Subsequently, add varying concentrations of the test inhibitor (this compound).
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate. This can be the natural substrate cGAMP, with product formation detected by a secondary assay, or a synthetic fluorogenic substrate that releases a fluorescent signal upon cleavage.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Signal Detection: Measure the amount of product formed. For fluorogenic substrates, this involves reading the fluorescence intensity. For cGAMP, this may involve a coupled-enzyme assay or chromatographic separation and quantification.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.
Cellular Assays for STING Pathway Activation
To confirm that ENPP1 inhibition leads to STING pathway activation in a cellular context, reporter assays are often employed.
Methodology:
-
Cell Culture: Use a human cell line, such as THP-1 monocytes, which endogenously express the cGAS-STING pathway components. These cells can be engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an interferon-stimulated response element (ISRE).
-
Treatment: Treat the reporter cells with a fixed concentration of cGAMP in the presence of varying concentrations of this compound.
-
Incubation: Incubate the cells for a sufficient period to allow for cGAMP uptake, STING activation, and reporter gene expression.
-
Reporter Gene Assay: Measure the expression of the reporter gene. For luciferase, this involves cell lysis and addition of a luciferin substrate, followed by measurement of luminescence.
-
Data Analysis: Increased reporter signal in the presence of the inhibitor indicates successful inhibition of ENPP1 and subsequent activation of the STING pathway.
In Vivo Pharmacokinetic and Efficacy Studies
Preclinical evaluation in animal models is essential to assess the drug-like properties and anti-tumor efficacy of ENPP1 inhibitors.
References
- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Target Validation of ENPP-1-IN-17 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a compelling target in oncology, primarily due to its role as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This pathway is a critical component of the innate immune system's ability to detect cytosolic DNA, a hallmark of cellular stress, damage, and viral or bacterial infection, leading to the production of type I interferons and a subsequent anti-tumor immune response. Many cancer cells overexpress ENPP1, which hydrolyzes the STING ligand 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening this crucial anti-tumor immune surveillance mechanism.
ENPP-1-IN-17, also known as ENPP1-IN-1, is a potent and selective inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this small molecule aims to restore and enhance cGAMP-mediated STING activation within the tumor microenvironment, transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing and potentially more responsive to immunotherapy, such as immune checkpoint inhibitors. This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and cellular effects.
Table 1: In Vitro Inhibitory Activity of this compound against ENPP1
| Substrate | Inhibition Constant (Ki) | Assay Type |
| 2'3'-cGAMP | ≤100 nM[1] | Enzymatic Assay[1] |
| p-nitrophenyl 5'-adenosine monophosphate (AMP-pNP) | 100-1,000 nM[1] | Enzymatic Assay[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Result |
| Human Foreskin Fibroblast (HFF-1) | IFN-β Transcription Assay | IFN-β mRNA levels | Concentration-dependent enhancement of 2'3'-cGAMP-stimulated transcription[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound.
ENPP1 Enzymatic Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against the hydrolysis of ENPP1 substrates.
a. Principle: The assay measures the ability of this compound to inhibit the enzymatic degradation of a specific ENPP1 substrate, such as 2'3'-cGAMP or a chromogenic analog like p-nitrophenyl 5'-adenosine monophosphate (AMP-pNP).
b. Materials:
-
Recombinant human ENPP1 enzyme
-
This compound (dissolved in DMSO)
-
Substrate: 2'3'-cGAMP or p-nitrophenyl 5'-adenosine monophosphate (AMP-pNP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM MgCl2, 0.1 mM ZnCl2)
-
Detection Reagent (specific to the substrate, e.g., a phosphatase for cGAMP followed by a nucleotide detection kit, or a spectrophotometer for p-nitrophenol release from AMP-pNP)
-
96-well microplate
c. Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the recombinant ENPP1 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (2'3'-cGAMP or AMP-pNP) to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Quantify the amount of product formed using the appropriate detection method. For AMP-pNP, measure the absorbance at 405 nm. For 2'3'-cGAMP, a coupled enzyme assay or LC-MS can be used to measure the remaining substrate or the product (AMP and GMP).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value using appropriate software.
IFN-β Transcription Assay in HFF-1 Cells
This protocol assesses the ability of this compound to enhance STING pathway activation in a cellular context by measuring the downstream transcriptional activation of the Interferon-β (IFN-β) gene.
a. Principle: By inhibiting ENPP1, this compound prevents the degradation of extracellular 2'3'-cGAMP, leading to increased STING activation and subsequent transcription of IFN-β. This is quantified by measuring IFN-β mRNA levels using quantitative real-time PCR (qRT-PCR).
b. Materials:
-
Human Foreskin Fibroblast (HFF-1) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
2'3'-cGAMP
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for IFN-β and a housekeeping gene (e.g., GAPDH)
c. Procedure:
-
Seed HFF-1 cells in a 24-well plate and allow them to adhere overnight.
-
The next day, treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells by adding a sub-optimal concentration of 2'3'-cGAMP to the culture medium.
-
Incubate the cells for a further 4-6 hours.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for IFN-β and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in IFN-β mRNA expression relative to the vehicle-treated, cGAMP-stimulated control.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1. ENPP1 Signaling Pathway and Mechanism of this compound Action.
Figure 2. Experimental Workflow for this compound Target Validation.
Figure 3. Logical Relationship of this compound's Therapeutic Rationale.
Conclusion
The available data strongly support the validation of ENPP1 as a therapeutic target in cancer. The inhibitor this compound demonstrates potent in vitro inhibition of ENPP1 and the ability to enhance the downstream effects of the cGAS-STING pathway in a cellular context. The provided experimental protocols offer a foundation for researchers to further investigate the efficacy of this and similar ENPP1 inhibitors. Future studies, particularly in relevant in vivo cancer models, will be crucial to fully elucidate the therapeutic potential of this compound as a novel cancer immunotherapy. The visualization of the signaling pathway, experimental workflow, and the logical framework behind ENPP1 inhibition provides a clear and comprehensive overview for professionals in the field of drug discovery and development.
References
Enpp-1-IN-17 and its Effect on Extracellular ATP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) in regulating extracellular ATP levels and the mechanism by which inhibitors, such as Enpp-1-IN-17, modulate this process. This document details the core signaling pathways, experimental protocols for inhibitor characterization, and quantitative data on the potency of various ENPP1 inhibitors.
Introduction to ENPP1 and Extracellular ATP
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in purinergic signaling by catalyzing the hydrolysis of extracellular nucleotides.[1] Its primary substrate is adenosine triphosphate (ATP), which it breaks down into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][3] This enzymatic activity is crucial for maintaining homeostasis in various physiological processes, including bone mineralization and insulin signaling.[4][1]
Extracellular ATP (eATP) is a key signaling molecule, particularly in the tumor microenvironment (TME), where it is often present at high concentrations due to release from damaged or dying cells.[5] By acting on purinergic receptors like P2X and P2Y, eATP can trigger pro-inflammatory and anti-tumor immune responses.[6] ENPP1, which is frequently overexpressed in various cancers, counteracts this effect by depleting eATP.[1][7] The resulting AMP can be further hydrolyzed by ecto-5'-nucleotidase (CD73) to produce adenosine, a potent immunosuppressive molecule that hinders the anti-cancer immune response.[5]
Furthermore, ENPP1 has been identified as the primary enzyme responsible for hydrolyzing 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STIMULATOR of interferon genes (STING) pathway.[4] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates an anti-tumor response through the production of type I interferons.[8][9] By degrading extracellular cGAMP, ENPP1 effectively acts as an innate immune checkpoint, dampening this crucial anti-cancer signaling cascade.[10][11]
ENPP1 inhibitors, therefore, represent a promising therapeutic strategy in immuno-oncology. By blocking ENPP1's enzymatic activity, these inhibitors can achieve a dual effect:
-
Increase the concentration of pro-inflammatory extracellular ATP.
-
Prevent the degradation of extracellular cGAMP, thereby enhancing the activation of the anti-tumor STING pathway.[8][9]
Signaling Pathways
The following diagrams illustrate the core signaling pathways involving ENPP1.
References
- 1. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 2. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 3. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 | MDPI [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nld.promega.com [nld.promega.com]
- 8. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RealTime-Glo™ Extracellular ATP Assay Technical Manual [promega.sg]
- 11. researchgate.net [researchgate.net]
Preclinical Profile of Enpp-1-IN-17: A Technical Overview for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical data available for Enpp-1-IN-17, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This compound has emerged as a promising candidate for cancer immunotherapy by modulating the cyclic GMP-AMP (cGAMP)-STING (Stimulator of Interferon Genes) pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ENPP1 inhibition.
Core Mechanism of Action: Restoring Innate Immune Surveillance
ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing the second messenger cGAMP. In the tumor microenvironment, cancer cells can exploit this mechanism to evade immune detection. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to the activation of the STING pathway. This, in turn, triggers the production of type I interferons and other pro-inflammatory cytokines, promoting an anti-tumor immune response.
Quantitative Data Summary
The following table summarizes the known in vitro inhibitory activity of this compound, as detailed in patent WO2019046778A1 where it is referred to as "example 274"[1][2][3].
| Parameter | Value | Substrate | Source |
| Inhibition Constant (Ki) | 100 nM - 1 µM | cGAMP hydrolysis | [1][3] |
| Inhibition Constant (Ki) | > 1 µM | ATP hydrolysis | [1][3] |
| Selectivity Ratio (cGAMP vs. ATP) | > 6.4 | - | [1][3] |
Note: Further preclinical data, including in vivo efficacy and pharmacokinetic profiles for this compound, are not extensively available in the public domain. The information presented is based on the initial characterization of the compound.
Key Signaling Pathway: cGAS-STING
The diagram below illustrates the central role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for ENPP1 inhibitors like this compound.
Experimental Protocols
While specific in-depth protocols for this compound are proprietary, this section outlines a general experimental workflow for the preclinical evaluation of ENPP1 inhibitors, based on common practices in the field.
1. In Vitro ENPP1 Inhibition Assay
-
Objective: To determine the potency and selectivity of the inhibitor against ENPP1-mediated hydrolysis of cGAMP and ATP.
-
Methodology:
-
Recombinant human ENPP1 is incubated with the inhibitor at various concentrations.
-
A fluorescent or radiolabeled substrate (e.g., cGAMP or ATP) is added to initiate the enzymatic reaction.
-
The reaction is quenched after a defined period.
-
The amount of product (e.g., AMP) is quantified using methods such as high-performance liquid chromatography (HPLC) or a commercially available assay kit.
-
IC50 and Ki values are calculated by fitting the data to a dose-response curve.
-
2. Cell-Based STING Activation Assay
-
Objective: To confirm that ENPP1 inhibition by the compound leads to STING pathway activation in a cellular context.
-
Methodology:
-
A reporter cell line (e.g., THP-1 cells expressing an IFN-β promoter-driven luciferase) is used.
-
Cells are co-treated with a source of cGAMP and the ENPP1 inhibitor at various concentrations.
-
After incubation, the reporter signal (e.g., luciferase activity) is measured.
-
An increase in the reporter signal indicates the potentiation of STING signaling due to ENPP1 inhibition.
-
3. In Vivo Tumor Model Efficacy Studies
-
Objective: To evaluate the anti-tumor efficacy of the ENPP1 inhibitor in a preclinical animal model.
-
Methodology:
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer cells) are implanted into immunocompetent mice.
-
Once tumors are established, mice are treated with the ENPP1 inhibitor, a vehicle control, and potentially a combination therapy (e.g., with an anti-PD-1 antibody).
-
Tumor growth is monitored over time.
-
At the end of the study, tumors and relevant tissues can be harvested for pharmacodynamic and immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
-
The following diagram outlines a typical experimental workflow for preclinical evaluation.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of ENPP1, demonstrating clear potential for the activation of the cGAS-STING pathway. While the publicly available data is currently limited to its in vitro profile, the compound represents a valuable tool for further preclinical investigation into the therapeutic utility of ENPP1 inhibition in oncology. Future studies should focus on comprehensive in vivo efficacy, pharmacokinetic, and toxicology assessments to fully elucidate its clinical potential, both as a monotherapy and in combination with other immunotherapeutic agents.
References
Methodological & Application
Application Notes and Protocols for ENPP-1-IN-17 In Vivo Formulation in Murine Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating the innate immune system.[1] It functions by hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][2] In the tumor microenvironment, ENPP1's degradation of cGAMP dampens the anti-tumor immune response, making it a compelling target for cancer immunotherapy.[2][3] ENPP-1-IN-17 is an inhibitor of ENPP1, designed to block its enzymatic activity, thereby preserving cGAMP levels and enhancing STING-mediated anti-tumor immunity. These application notes provide detailed protocols for the in vivo formulation and administration of this compound for murine studies, based on established methodologies for similar small molecule inhibitors.
Signaling Pathway
ENPP1 is a key negative regulator of the cGAS-STING signaling pathway. Cytosolic DNA, often present in cancer cells, is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP. cGAMP acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This activation leads to the phosphorylation of IRF3 and NF-κB, resulting in the production of type I interferons and other pro-inflammatory cytokines that drive an anti-tumor immune response. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thus suppressing this immune activation. Inhibition of ENPP1 by compounds like this compound prevents cGAMP degradation, leading to sustained STING activation and an enhanced anti-tumor effect.
References
Application Notes and Protocols for Enpp-1-IN-17 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Enpp-1-IN-17, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), in a variety of cell culture-based assays. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the investigation of the cGAS-STING signaling pathway and its role in immunology and oncology.
Introduction
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that functions as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2][3] It achieves this by hydrolyzing the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), in the extracellular space.[3][4] By degrading cGAMP, ENPP1 dampens the activation of STING-mediated downstream signaling, which is crucial for initiating innate immune responses against cancer and viral infections.[5][6] Elevated ENPP1 expression has been correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[1][7]
This compound is a small molecule inhibitor designed to block the enzymatic activity of ENPP1.[8][9] By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced activation of the STING pathway. This results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which can stimulate an anti-tumor immune response.[3] These notes provide protocols for the use of this compound to study and modulate the cGAS-STING pathway in vitro.
Mechanism of Action of this compound
The mechanism of action of this compound is centered on its ability to inhibit the phosphodiesterase activity of ENPP1. This inhibition leads to an accumulation of extracellular cGAMP, which can then be taken up by neighboring cells to activate the STING pathway in a paracrine manner.
Biochemical and Cellular Activity
This compound is a selective inhibitor of ENPP1. The following table summarizes the reported inhibitory activity of similar ENPP1 inhibitors.
| Compound | Target | IC50 / Ki | Assay Type |
| Compound 4e | ENPP1 | IC50 = 0.188 µM | Enzymatic Assay |
| Compound 4d | ENPP1 | IC50 = 0.694 µM | Enzymatic Assay |
| STF-1084 | Mouse ENPP1 | Ki,app = 110 nM | [³²P]cGAMP TLC Assay[10] |
| STF-1084 | Human ENPP1 | IC50 = 340 nM | cGAMP Export Assay[10] |
| Compound 4j | ENPP1 | IC50 = 0.28 ± 0.08 µM | Enzymatic Assay[11] |
| Compound 7e | ENPP3 | IC50 = 0.15 ± 0.04 µM | Enzymatic Assay[11] |
Experimental Protocols
Reagent Preparation and Storage
-
This compound Stock Solution:
-
This compound is soluble in DMSO.[8][9] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[8]
-
-
Cell Culture Media:
-
Use the appropriate complete growth medium for your cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
General Cell Culture Handling
-
Maintain cell lines in a humidified incubator at 37°C with 5% CO₂.[5]
-
Regularly passage cells to maintain them in the exponential growth phase.
-
Ensure cells are healthy and free of contamination before initiating any experiment.
In Vitro ENPP1 Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound in a cell-based assay.
References
- 1. pnas.org [pnas.org]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. ENPP1’s regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ENPP1 Inhibitors in Mouse Tumor Models
These application notes provide a comprehensive overview and detailed protocols for the use of ENPP1 inhibitors in preclinical mouse tumor models. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme in oncology.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[1] In the context of cancer, ENPP1 has emerged as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) innate immune pathway.[2][3][4] Cancer cells can release cyclic GMP-AMP (cGAMP), a potent activator of the STING pathway, which in turn triggers an anti-tumor immune response. ENPP1 hydrolyzes extracellular cGAMP, thereby dampening this immune surveillance mechanism and promoting tumor growth and metastasis.[2][3] Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity.[2][5] This document outlines the application of a representative ENPP1 inhibitor, referred to here as Enpp-1-IN-17, in various mouse tumor models.
Signaling Pathway
The primary mechanism by which ENPP1 inhibition exerts its anti-tumor effects is through the potentiation of the cGAS-STING signaling pathway.
Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.
Data Presentation
The following tables summarize quantitative data from representative studies using various ENPP1 inhibitors in mouse tumor models.
Table 1: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Tumor Models
| Inhibitor Name/Analog | Mouse Strain | Tumor Model | Dose | Administration Route | Treatment Schedule | Outcome | Reference |
| Compound 7 Analog | Not Specified | Murine Model | 80 mg/kg | Not Specified | Not Specified | Tumor growth inhibition of 77.7% in combination with anti-PD-1 | [6] |
| Compound 32 | C57BL/6 | E0771 (Breast) | 300 mg/kg | Subcutaneous | Once daily for 6 days | Delayed tumor growth and increased survival | [7] |
| SR-8314 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Increased CD3+, CD4+, and CD8+ T cells in tumors | [4] |
| MV-626 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Enhanced STING activation without toxicity | [4] |
Table 2: Pharmacokinetic Parameters of ENPP1 Inhibitors in Mice
| Inhibitor Name/Analog | Dose | Administration Route | Half-life (t1/2) | Cmax | AUC | Reference |
| Compound 32 | 10 mg/kg | Intravenous | 10-15 minutes | Not Specified | Not Specified | [7] |
| Compound 32 | 10 mg/kg | Subcutaneous | 10-15 minutes | Not Specified | Not Specified | [7] |
| ENPP1-Fc | 10 mg/kg | Not Specified | Not Specified | ~300 nM | 9 µM·h | [8] |
| ENPP1-Fc (human isoform) | Not Specified | Not Specified | 40 hours | Not Specified | Not Specified | [9] |
| ENPP1-Fc (engineered) | Not Specified | Not Specified | ~204 hours | Not Specified | Not Specified | [9][10] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of an ENPP1 inhibitor in a subcutaneous mouse tumor model.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. pnas.org [pnas.org]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENPP1 inhib News - LARVOL Sigma [sigma.larvol.com]
- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Pharmacodynamics and In Vivo Activity of ENPP1-Fc Through Protein and Glycosylation Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the In Vitro Activity of Enpp-1-IN-17: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for measuring the in vitro activity of Enpp-1-IN-17, an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a critical enzyme that hydrolyzes extracellular nucleotides, including ATP and the immune signaling molecule 2'3'-cGAMP.[1][2][3] Its role in regulating purinergic signaling and the cGAS-STING pathway has made it a significant target in cancer immunotherapy and other therapeutic areas.[1][3][4] This guide details several robust biochemical and cell-based assays to characterize the inhibitory potential of compounds like this compound.
Introduction to ENPP1 and its Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes by catalyzing the hydrolysis of pyrophosphate and phosphodiester bonds in extracellular nucleotides.[1][5] Key substrates for ENPP1 include adenosine triphosphate (ATP), which it hydrolyzes to adenosine monophosphate (AMP) and pyrophosphate (PPi), and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a second messenger in the cGAS-STING innate immunity pathway.[1][2][3]
By degrading cGAMP, ENPP1 acts as a negative regulator of the STING pathway, which is essential for mounting an anti-tumor immune response.[1][6] Inhibition of ENPP1 can therefore enhance STING signaling, making ENPP1 inhibitors like this compound promising therapeutic agents for cancer.[2][7] Accurate and reproducible in vitro assays are essential for the discovery and characterization of such inhibitors.
Signaling Pathway of ENPP1 in the cGAS-STING Axis
The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for an inhibitor like this compound.
Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular 2'3'-cGAMP.
Biochemical Assays for ENPP1 Activity
Biochemical assays utilize purified, recombinant ENPP1 enzyme to directly measure its catalytic activity and the potency of inhibitors.
Transcreener® AMP²/GMP² Fluorescence Polarization (FP) Assay
This assay directly quantifies the AMP and/or GMP produced by ENPP1 from ATP or cGAMP hydrolysis, respectively. The detection is based on a competitive immunoassay format.[3][4]
Principle: AMP/GMP produced by ENPP1 competes with a fluorescently labeled tracer for binding to a specific antibody. This competition leads to a decrease in the fluorescence polarization signal, which is proportional to the amount of AMP/GMP produced.
Caption: Workflow for the Transcreener® AMP²/GMP² FP assay to measure ENPP1 activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.
-
Prepare a 2X solution of recombinant human ENPP1 (e.g., 200 pM) in Assay Buffer.
-
Prepare a 4X solution of the substrate (e.g., 40 µM ATP or cGAMP) in Assay Buffer.
-
Prepare serial dilutions of this compound (4X) in Assay Buffer containing DMSO (final DMSO concentration should be ≤1%).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X this compound dilutions or vehicle control to the wells.
-
Add 10 µL of 2X ENPP1 enzyme solution to all wells except "no enzyme" controls.
-
Initiate the reaction by adding 5 µL of 4X substrate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the product by adding 20 µL of Transcreener® AMP²/GMP² Detection Mix.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Convert raw FP data to the amount of AMP/GMP produced using a standard curve.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Fluorogenic Substrate Assay
This method utilizes a synthetic substrate that becomes fluorescent upon cleavage by ENPP1.[8]
Principle: A non-fluorescent substrate, such as Tokyo Green™-mAMP (TG-mAMP), is hydrolyzed by ENPP1 to release a highly fluorescent product (Tokyo Green™). The increase in fluorescence intensity is directly proportional to ENPP1 activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare 1X Assay Buffer.
-
Prepare a working solution of recombinant human ENPP1.
-
Prepare a working solution of the fluorogenic substrate (e.g., TG-mAMP).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure (96-well plate):
-
Add 50 µL of 1X Assay Buffer to all wells.
-
Add 20 µL of ENPP1 enzyme solution to all wells except "no enzyme" controls.
-
Add 10 µL of this compound dilutions or vehicle control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.
-
Monitor the increase in fluorescence over time (kinetic mode) or read at a fixed endpoint (e.g., 30-60 minutes) using a fluorescence plate reader (e.g., Ex/Em = 485/520 nm).[8]
-
-
Data Analysis:
-
Calculate the rate of reaction from the kinetic reads or use the endpoint fluorescence values.
-
Calculate percent inhibition for each concentration of this compound relative to the uninhibited control.
-
Determine the IC₅₀ value as described above.
-
Malachite Green-Based Colorimetric Assay
This assay is suitable for measuring ENPP1 activity using ATP as a substrate by detecting the pyrophosphate (PPi) produced.[9][10]
Principle: ENPP1 hydrolyzes ATP to AMP and PPi. The PPi is then converted to inorganic phosphate (Pi) by the addition of an inorganic pyrophosphatase. The total Pi is detected colorimetrically using a malachite green-molybdate reagent.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare solutions of ATP, ENPP1, inorganic pyrophosphatase, and this compound.
-
Prepare the Malachite Green detection reagent.
-
-
Assay Procedure:
-
Set up the enzyme reaction with ENPP1, ATP, and various concentrations of this compound in the reaction buffer.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Add inorganic pyrophosphatase to convert PPi to Pi. Incubate for another 10-15 minutes.
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
After a short incubation (15-20 minutes), measure the absorbance at ~620-650 nm.
-
-
Data Analysis:
-
Generate a phosphate standard curve to quantify the amount of PPi produced.
-
Calculate percent inhibition and determine the IC₅₀ value.
-
Cell-Based Assays for ENPP1 Activity
Cell-based assays measure the activity of ENPP1 in a more physiologically relevant context, on the surface of live cells.
Principle: Cells overexpressing or endogenously expressing ENPP1 are incubated with a cell-impermeable fluorogenic substrate. The extracellular ENPP1 cleaves the substrate, releasing a fluorescent product into the medium, which can be quantified.[11][12]
Experimental Protocol:
-
Cell Culture:
-
Plate cells known to express ENPP1 (e.g., SK-OV-3, PA-1 ovarian cancer cells, or transfected HEK293 cells) in a 96-well, clear-bottom, black-walled plate and grow to confluency.[13]
-
-
Assay Procedure:
-
Wash the cells gently with a physiological buffer (e.g., HBSS).
-
Add the buffer containing various concentrations of this compound to the cells and pre-incubate for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., TG-mAMP).[11]
-
Incubate at 37°C, monitoring the fluorescence increase in the supernatant over time with a plate reader (Ex/Em = 485/520 nm).[11]
-
-
Data Analysis:
-
Determine the rate of substrate conversion for each inhibitor concentration.
-
Calculate the percent inhibition and determine the cellular IC₅₀ value for this compound.
-
Data Presentation
Quantitative data for ENPP1 inhibitors should be summarized for clear comparison.
Table 1: Biochemical IC₅₀ Values of ENPP1 Inhibitors
| Compound | Assay Type | Substrate | IC₅₀ (nM) | Reference |
| This compound | (Hypothetical Data) | Transcreener FP | 10 µM cGAMP | User's Data |
| Enpp-1-IN-20 | Biochemical | N/A | 0.09 | [14] |
| STF-1084 | cGAMP-Luc | 350 nM cGAMP | 149 | [15] |
| QS1 | cGAMP-Luc | 350 nM cGAMP | 1590 | [15] |
| SR-8314 | Biochemical | N/A | 79 (Kᵢ) | [16] |
| MV-626 | Biochemical | cGAMP | N/A | [16] |
Table 2: Cell-Based IC₅₀ Values of ENPP1 Inhibitors
| Compound | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| This compound | (Hypothetical Data) | Fluorogenic | User's Data | User's Data |
| Enpp-1-IN-20 | Cell-based | N/A | 8.8 | [14] |
| Inhibitor C | PA-1, SK-OV-3 | Fluorogenic | Effective at 30 µM | [13] |
Table 3: Kinetic Parameters of ENPP1
| Substrate | Kₘ | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) | Reference |
| ATP | 46 µM | 16 | 0.35 | [17] |
| ATP | 70 nM | 3.3 | 47.1 | [18] |
| GTP | 4.2 mM | 820 | 0.20 | [17] |
| UTP | 4.3 mM | 200 | 0.05 | [17] |
| CTP | 1.2 mM | 8.7 | 0.007 | [17] |
| 2'3'-cGAMP | 15 µM | N/A | N/A | [15] |
Note: Kinetic parameters can vary significantly based on assay conditions, enzyme source, and analytical method. The values from reference[18] reflect a more recent and detailed kinetic analysis.
Conclusion
The choice of assay for measuring this compound activity depends on the specific research question, required throughput, and available instrumentation. For high-throughput screening, the Transcreener® FP and fluorogenic substrate assays are highly suitable due to their simplicity and robustness.[3][4][8] For detailed mechanistic studies, direct measurement of substrate and product by LC-MS/MS provides the highest accuracy. Cell-based assays are crucial for validating inhibitor activity in a biological context and determining cellular potency. By employing these detailed protocols, researchers can effectively characterize the inhibitory activity of this compound and advance the development of novel ENPP1-targeted therapeutics.
References
- 1. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 8. caymanchem.com [caymanchem.com]
- 9. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 10. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. ENPP1/ENPP3 Cell-Based Activity Assay Kit - Labchem Catalog [labchem.com.my]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying STING-Dependent Tumor Immunity with ENPP1-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
However, many tumors overexpress ENPP1, an enzyme that efficiently hydrolyzes and degrades extracellular cGAMP, thereby short-circuiting this crucial anti-tumor immune response.[1][3][9] This enzymatic activity of ENPP1 makes it a key driver of an immunologically "cold" tumor microenvironment, which is often resistant to immune checkpoint blockade (ICB) therapies.[10][11]
The inhibition of ENPP1 represents a promising therapeutic strategy to restore STING-dependent tumor immunity. Potent and selective small molecule inhibitors of ENPP1 can block the degradation of extracellular cGAMP, leading to its accumulation in the TME, enhanced STING activation, and conversion of "cold" tumors to "hot," immune-infiltrated tumors. This approach has the potential to act as a monotherapy or to synergize with other immunotherapies, such as anti-PD-1/PD-L1 antibodies.[11][12][13]
These application notes provide an overview and detailed protocols for utilizing a representative, potent, and selective ENPP1 inhibitor, herein referred to as ENPP1-IN-17 , to study and modulate STING-dependent tumor immunity. The data and protocols are based on published results for well-characterized ENPP1 inhibitors such as ISM5939 and STF-1623.
Mechanism of Action: ENPP1 Inhibition in the cGAS-STING Pathway
The following diagram illustrates the central role of ENPP1 in regulating the cGAS-STING pathway and how its inhibition by ENPP1-IN-17 can restore anti-tumor immunity.
Caption: ENPP1 inhibition restores STING-dependent anti-tumor immunity.
Data Presentation
The efficacy of ENPP1 inhibitors can be quantified both in vitro through enzymatic and cellular assays, and in vivo in preclinical tumor models. The following tables summarize representative data for potent ENPP1 inhibitors.
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Compound | Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference |
| ISM5939 | Human ENPP1 | 2',3'-cGAMP degradation | 0.63 | [2][14] |
| Human ENPP1 | ATP hydrolysis | 9.28 | [2][14] | |
| Cellular ENPP1 | MDA-MB-231 cGAMP degradation | 330 | [8] | |
| STF-1623 | Human ENPP1 | Enzymatic Inhibition (Ki) | < 2 | [15] |
| Human ENPP1 | Enzymatic Inhibition (IC₅₀) | 0.6 | [15] | |
| Mouse ENPP1 | Enzymatic Inhibition (IC₅₀) | 0.4 | [15] | |
| ZXP-8202 | Human ENPP1 | Recombinant Enzyme Assay | pico-molar IC₅₀ | [5] |
| Cellular ENPP1 | MDA-MB-231 + THP-1 co-culture (IFN-β induction) | 10 | [5] | |
| Cellular ENPP1 | Cell-based enzymatic assay | 20 | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of Representative ENPP1 Inhibitors
| Compound | Tumor Model | Dosing | Monotherapy TGI (%) | Combination Therapy | Combo TGI (%) | Reference |
| ISM5939 | MC38 Syngeneic | 30 mg/kg, p.o. BID | 67 | + anti-PD-L1 | 96 | [8][13] |
| MC38 Syngeneic | 30 mg/kg, p.o. BID | 28 (anti-PD-1 alone) | + anti-PD-1 | 68 | [8] | |
| ZXP-8202 | CT26 Syngeneic | 15 mg/kg, i.p. (14 days) | ~70 | N/A | N/A | [3][5] |
| Unnamed | CT26 Syngeneic | 80 mg/kg + anti-PD-1 | N/A | + anti-PD-1 | 77.7 | [16] |
*TGI: Tumor Growth Inhibition
Experimental Protocols
Detailed methodologies for key experiments to evaluate ENPP1-IN-17 are provided below.
Protocol 1: In Vitro ENPP1 Enzymatic Inhibition Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of ENPP1-IN-17 against recombinant human ENPP1 using a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for in vitro ENPP1 enzymatic inhibition assay.
Materials:
-
Recombinant Human ENPP1 Enzyme (e.g., Cayman Chemical Item No. 702092)
-
ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Fluorogenic ENPP1 Substrate (e.g., Tokyo Green™-mAMP, Cayman Chemical Item No. 702093)
-
ENPP1-IN-17 (test compound)
-
DMSO (for compound dilution)
-
Black 96-well assay plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1X ENPP1 Assay Buffer.
-
Thaw ENPP1 enzyme on ice and dilute to the desired concentration in 1X Assay Buffer immediately before use.
-
Prepare a serial dilution of ENPP1-IN-17 in DMSO, then dilute further in 1X Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Dilute the ENPP1 substrate in 1X Assay Buffer.
-
-
Assay Plate Setup:
-
Background Wells: Add 80 µL of 1X Assay Buffer.
-
100% Activity (Vehicle Control) Wells: Add 70 µL of 1X Assay Buffer and 10 µL of vehicle (e.g., 1% DMSO in buffer).
-
Inhibitor Wells: Add 70 µL of 1X Assay Buffer and 10 µL of each ENPP1-IN-17 dilution.
-
-
Enzyme Addition:
-
Add 20 µL of diluted ENPP1 enzyme to the "100% Activity" and "Inhibitor" wells. Do not add enzyme to the "Background" wells.
-
Mix gently and pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the diluted fluorogenic substrate to all wells. The final volume should be 100 µL.
-
Immediately begin monitoring the fluorescence increase using a plate reader with excitation at ~485 nm and emission at ~520 nm. Read every 1-2 minutes for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by linear regression of the kinetic read.
-
Subtract the average V from the background wells from all other wells.
-
Calculate the percent inhibition for each ENPP1-IN-17 concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 2: Cellular STING Activation Assay (Co-culture Model)
This protocol measures the ability of ENPP1-IN-17 to rescue STING signaling in a co-culture system of high-ENPP1 expressing cancer cells and STING-reporter monocytes.
Workflow Diagram:
Caption: Workflow for cellular STING activation co-culture assay.
Materials:
-
High-ENPP1 expressing cancer cell line (e.g., human MDA-MB-231 breast cancer)
-
STING reporter cell line (e.g., THP-1 Dual™ monocytes, InvivoGen)
-
Complete cell culture media (e.g., RPMI-1640, 10% FBS)
-
ENPP1-IN-17
-
2'3'-cGAMP
-
96-well cell culture plates
-
Reagents for detecting reporter signal (e.g., QUANTI-Luc™) or IFN-β ELISA kit
Procedure:
-
Day 1: Plate Cancer Cells
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Day 2: Treatment and Conditioned Medium Generation
-
Prepare serial dilutions of ENPP1-IN-17.
-
Remove the medium from the MDA-MB-231 cells.
-
Add 100 µL of fresh medium containing a fixed concentration of 2'3'-cGAMP (e.g., 1 µM) and the various concentrations of ENPP1-IN-17. Include vehicle controls.
-
Incubate for 6-24 hours.
-
-
Day 3: Reporter Cell Stimulation
-
Carefully collect the conditioned medium (CM) from the treated MDA-MB-231 cells.
-
Plate THP-1 Dual™ reporter cells in a new 96-well plate at 1 x 10⁵ cells/well in 180 µL.
-
Add 20 µL of the collected CM to the corresponding wells of the reporter cells.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Day 4: Measurement and Analysis
-
Measure the activation of the IRF pathway (indicative of STING activation) by quantifying the activity of the secreted luciferase reporter in the supernatant according to the manufacturer's protocol.
-
Alternatively, measure the concentration of human IFN-β in the supernatant using an ELISA kit.
-
Plot the reporter signal against the log of the ENPP1-IN-17 concentration and fit the data to determine the EC₅₀ value.
-
Protocol 3: In Vivo Murine Syngeneic Tumor Model
This protocol outlines the evaluation of ENPP1-IN-17's anti-tumor efficacy in a syngeneic mouse model, such as CT26 (colon carcinoma) in BALB/c mice or MC38 (colon adenocarcinoma) in C57BL/6 mice.
Workflow Diagram:
Caption: Workflow for in vivo syngeneic tumor model study.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 or MC38 tumor cells
-
Sterile PBS and cell culture medium
-
Calipers for tumor measurement
-
ENPP1-IN-17 formulated for oral (p.o.) or intraperitoneal (i.p.) administration
-
Vehicle control
-
(Optional) Anti-mouse PD-1/PD-L1 antibody
Procedure:
-
Tumor Implantation (Day 0):
-
Harvest tumor cells during their exponential growth phase. Wash cells with sterile, serum-free medium or PBS.
-
Resuspend cells to a final concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL (1 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Monitoring and Group Randomization:
-
Begin measuring tumors with calipers ~5-7 days post-implantation.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 80-120 mm³, randomize mice into treatment groups (e.g., Vehicle, ENPP1-IN-17, anti-PD-1, Combination).
-
-
Treatment Administration:
-
Administer ENPP1-IN-17 and vehicle control according to the planned schedule (e.g., daily or twice daily via oral gavage).
-
For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg, i.p.) on a less frequent schedule (e.g., every 3-4 days).
-
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals for any signs of toxicity.
-
The study endpoint is reached when tumors in the control group reach the predetermined maximum size, or after a fixed duration.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control: % TGI = (1 - (ΔT / ΔC)) * 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Protocol 4: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and immunophenotyping of TILs from tumors harvested at the end of an in vivo study to assess the immune-modulating effects of ENPP1-IN-17.
Workflow Diagram:
Caption: Workflow for TIL isolation and flow cytometry analysis.
Materials:
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec)
-
70 µm cell strainers
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc receptor blocking antibody (e.g., anti-CD16/32)
-
Live/Dead viability dye
-
Fluorescently-conjugated antibodies (e.g., anti-CD45, CD3, CD4, CD8, NK1.1, PD-1, Granzyme B, FoxP3)
-
Fixation/Permeabilization Buffer (if performing intracellular staining)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Excise tumors and place them in cold RPMI medium.
-
Mince the tumors into small pieces (1-2 mm) in a petri dish.
-
Transfer the minced tissue to a dissociation tube containing an enzyme cocktail (e.g., collagenase, DNase) and incubate at 37°C with agitation, following the manufacturer's protocol.
-
-
Prepare Single-Cell Suspension:
-
Stop the enzymatic digestion by adding media with FBS.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge, discard the supernatant, and resuspend the pellet in FACS buffer.
-
If necessary, perform red blood cell lysis.
-
Count the viable cells.
-
-
Antibody Staining:
-
Aliquot ~1-2 x 10⁶ cells per well/tube.
-
Stain with a viability dye according to the manufacturer's protocol to allow for the exclusion of dead cells during analysis.
-
Wash the cells with FACS buffer.
-
Resuspend cells in FACS buffer containing an Fc block antibody and incubate for 10-15 minutes on ice.
-
Add the cocktail of surface antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (Optional):
-
If staining for intracellular targets (e.g., transcription factors, cytokines), fix and permeabilize the cells using a commercial kit.
-
Add the intracellular antibody cocktail and incubate as recommended.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, single, CD45+ cells to identify the immune infiltrate. Further, delineate T cell subsets (CD3+, CD4+, CD8+), NK cells, and their activation/exhaustion status (e.g., PD-1, Granzyme B expression). Compare the proportions and absolute numbers of these populations between treatment groups.
-
References
- 1. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. Insilico Medicine's AI Designs ENPP1 Inhibitor for Immune Modulation in Cancer [biopharmatrend.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. STF-1623 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex [bio-protocol.org]
- 12. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex [en.bio-protocol.org]
- 13. ENPP1 | Insilico Medicine [insilico.com]
- 14. Insilico Medicine Develops AI-Designed ENPP1 Inhibitor ISM5939 for Cancer Immunotherapy [trial.medpath.com]
- 15. STF-1623 (ENPP1 inhibitor 32) | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. ENPP1 inhib News - LARVOL Sigma [sigma.larvol.com]
Application Notes and Protocols: Combining ENPP1 Inhibition with Anti-PD-1 Immunotherapy
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses antitumor immunity.[1] ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular 2',3'-cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway.[2][3] The cGAS-STING pathway is a crucial mechanism for detecting cytosolic DNA, leading to the production of type I interferons (IFNs) and other cytokines that orchestrate a robust antitumor response.[4] Many tumors overexpress ENPP1 on their surface, creating an immunosuppressive microenvironment by degrading cGAMP before it can activate STING in surrounding immune cells.[3][5][6] Furthermore, ENPP1-mediated hydrolysis of ATP produces AMP, which is subsequently converted to the immunosuppressive molecule adenosine.[3][7][8]
Inhibition of ENPP1 presents a dual-action therapeutic strategy: it prevents cGAMP degradation, thereby increasing STING activation, and it reduces the production of immunosuppressive adenosine.[3][8] This enhances innate immunity and can remodel "cold" tumors, which lack T-cell infiltration, into "hot" tumors that are more susceptible to adaptive immune checkpoint inhibitors like anti-PD-1 antibodies.[9] Combining an ENPP1 inhibitor, such as Enpp-1-IN-17, with anti-PD-1 therapy is a promising approach to simultaneously activate both innate and adaptive antitumor immunity for a synergistic effect.[7][10][11]
These notes provide an overview of the mechanism, preclinical data, and detailed experimental protocols for evaluating the combination of a small molecule ENPP1 inhibitor with anti-PD-1 immunotherapy. While specific data for this compound is not detailed in the available literature, the following information is based on studies with analogous potent, selective ENPP1 inhibitors.
Application Notes
Mechanism of Action: The ENPP1-cGAS-STING Pathway
The primary mechanism of an ENPP1 inhibitor is the potentiation of the cGAS-STING signaling pathway. In the tumor microenvironment (TME), cancer cells release cGAMP in response to cytosolic DNA resulting from genomic instability.[5] Extracellular ENPP1, expressed on tumor or stromal cells, intercepts and hydrolyzes this cGAMP, preventing it from activating the STING pathway in adjacent immune cells like dendritic cells (DCs).[1][8] An ENPP1 inhibitor blocks this hydrolysis, allowing cGAMP to bind to and activate STING. This triggers a signaling cascade through TBK1 and IRF3, culminating in the production of type I IFNs.[2] These IFNs promote DC maturation, antigen presentation, and the recruitment and activation of cytotoxic CD8+ T cells, which are the primary effectors of tumor cell killing.
Caption: The ENPP1-cGAS-STING signaling pathway and point of inhibition.
Synergistic Antitumor Activity with Anti-PD-1
The combination of an ENPP1 inhibitor with an anti-PD-1 antibody creates a powerful, multi-faceted attack on the tumor. The ENPP1 inhibitor initiates the immune response by activating innate immunity (via STING), which increases the infiltration of T cells into the tumor. The anti-PD-1 antibody then sustains this response by blocking the PD-1/PD-L1 inhibitory axis, preventing T-cell exhaustion and enhancing the tumor-killing capacity of the newly recruited T cells. This synergistic relationship turns an immunologically "cold" tumor into a "hot" one, thereby overcoming a common mechanism of resistance to checkpoint inhibitors.[9]
Caption: Synergistic mechanism of combining ENPP1 inhibition with anti-PD-1 therapy.
Summary of Preclinical Data
Preclinical studies using syngeneic mouse models have demonstrated the efficacy of combining ENPP1 inhibitors with immune checkpoint blockade. The data below is representative of findings from studies with potent ENPP1 inhibitors in combination with anti-PD-L1, a related checkpoint inhibitor.
Table 1: In Vivo Antitumor Efficacy in CT-26 Syngeneic Mouse Model
| Treatment Group | Administration | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| ENPP1 Inhibitor (Candidate 1) | Intravenous (IV) | 25 | 53% | [12] |
| Anti-PD-L1 | - | - | - | [12] |
| Combination (Candidate 1 + Anti-PD-L1) | IV | 25 | 81% | [12] |
| ENPP1 Inhibitor (Candidate 2) | Oral (PO) | 25 | 39% | [12] |
| Combination (Candidate 2 + Anti-PD-L1) | PO | 25 | 86% |[12] |
Table 2: Anti-Metastatic Efficacy in EMT6 Breast Cancer Model
| Treatment Group | Mice with Lung Metastasis | P-value vs. Vehicle | Reference |
|---|---|---|---|
| Vehicle | 6 / 10 | - | [13] |
| STF-1623 (ENPP1i) + Anti-PD-L1 | 0 / 9 | 0.0108 | [13] |
| STF-1623 + Anti-PD-L1 + IR (15 Gy) | 0 / 10 | 0.0108 |[13] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol describes a typical workflow for assessing the antitumor efficacy of an ENPP1 inhibitor in combination with an anti-PD-1 antibody in a syngeneic mouse model, such as CT-26 (colorectal carcinoma) in BALB/c mice or MC38 (colon adenocarcinoma) in C57BL/6 mice.
Caption: General experimental workflow for an in vivo combination therapy study.
Materials:
-
Syngeneic tumor cells (e.g., CT-26, EMT6)
-
6-8 week old female mice (e.g., BALB/c, C57BL/6)
-
This compound (or other ENPP1 inhibitor) formulated in a suitable vehicle
-
InVivoMAb anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Vehicle control for ENPP1 inhibitor
-
Isotype control antibody for anti-PD-1
-
Sterile PBS, syringes, needles
-
Digital calipers
Methodology:
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 10⁶ CT-26 cells in 100 µL of sterile PBS into the right flank of female BALB/c mice.[13]
-
Tumor Monitoring & Randomization: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2. When tumors reach an average volume of 70-95 mm³, randomize mice into treatment groups (n=8-10 mice/group).[13]
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (dose and schedule determined by prior PK/PD studies)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Dosing and Administration: Administer this compound via its determined route (e.g., oral gavage, subcutaneous injection) and schedule. Administer the anti-PD-1 antibody intraperitoneally.
-
Efficacy Assessment: Monitor tumor volume and mouse body weight every 2-3 days for the duration of the study (e.g., 15-21 days).[12] Euthanize mice if tumor volume exceeds 2000 mm³ or if signs of excessive toxicity appear.
-
Endpoint Analysis: At the end of the study, excise tumors and record their final weights. Tissues can be processed for further analysis (see Protocol 3).
Protocol 2: In Vitro STING Pathway Activation Assay
This assay uses THP-1 Dual™ reporter cells to quantify the activation of the STING pathway by measuring the activity of an IRF-inducible luciferase reporter.
Materials:
-
THP-1 Dual™ Reporter Cells
-
This compound
-
Recombinant human ENPP1
-
2'3'-cGAMP
-
QUANTI-Luc™ detection reagent
-
White, flat-bottom 96-well plates
-
Luminometer
Methodology:
-
Enzyme Inhibition: In a 96-well plate, pre-incubate recombinant human ENPP1 with serial dilutions of this compound for 15-30 minutes at 37°C.
-
Substrate Addition: Add a fixed concentration of 2'3'-cGAMP to each well and incubate for 1-2 hours at 37°C to allow for hydrolysis in the non-inhibited wells.
-
Cell Stimulation: Transfer the reaction mixture from each well to a new plate containing seeded THP-1 Dual™ cells (e.g., 100,000 cells/well).
-
Incubation: Incubate the cells for 18-24 hours at 37°C in 5% CO₂. The remaining unhydrolyzed cGAMP will be taken up by the cells, activating the STING pathway.
-
Detection: Add QUANTI-Luc™ reagent to each well and immediately measure luminescence using a luminometer.
-
Analysis: Plot the luminescence signal against the inhibitor concentration. A higher signal indicates greater inhibition of ENPP1 and thus more potent STING activation.
Protocol 3: Immunohistochemical (IHC) Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol is for the analysis of CD8+ T-cell infiltration into the tumor microenvironment from samples collected at the endpoint of the in vivo study (Protocol 1).
Materials:
-
Tumor tissues fixed in 10% neutral buffered formalin and paraffin-embedded (FFPE)
-
Microtome and glass slides
-
Primary antibody: Anti-mouse CD8a (e.g., clone 4SM15)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Microscope
Methodology:
-
Sectioning and Deparaffinization: Cut 4-5 µm sections from FFPE tumor blocks. Mount on slides, deparaffinize in xylene, and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate slides with the primary anti-CD8a antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash slides and incubate with an HRP-conjugated secondary antibody. Apply DAB substrate, which will form a brown precipitate at the site of the target antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Imaging and Quantification: Acquire images using a brightfield microscope. Quantify the number of CD8-positive cells per unit area (e.g., cells/mm²) in multiple representative fields of view for each tumor sample. Compare the density of CD8+ T cells across the different treatment groups. An increase in CD8+ cells in the combination therapy group is indicative of enhanced immune infiltration.[13]
References
- 1. pnas.org [pnas.org]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 3. Targeting ENPP1 for cancer immunotherapy: Killing two birds with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mskcc.org [mskcc.org]
- 6. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. ENPP1 | Insilico Medicine [insilico.com]
- 10. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols: ENPP-1-IN-17 in Radiobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a critical component of the innate immune system's response to cancer. In the context of radiobiology, ionizing radiation induces DNA damage in tumor cells, leading to the release of cytosolic double-stranded DNA (dsDNA). This dsDNA is detected by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, activates STING, triggering a downstream signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This process enhances anti-tumor immunity by promoting the recruitment and activation of immune cells, such as CD8+ T cells, to the tumor microenvironment.[1][2][3][4]
However, many tumors overexpress ENPP1, which hydrolyzes and degrades cGAMP, thereby dampening this crucial anti-tumor immune response and contributing to radioresistance.[5][6] ENPP-1-IN-17 is a representative small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of cGAMP, thus amplifying the STING-mediated immune response to radiation therapy.[7] This makes this compound a promising agent for combination therapy with radiation to improve tumor control, particularly by targeting ENPP1 expressed in the tumor stroma.[1][2][8]
Mechanism of Action
The combination of radiation therapy and this compound leverages the body's innate immune system to fight cancer. The workflow can be summarized as follows:
-
Radiation Therapy: Induces dsDNA damage in tumor cells, leading to the accumulation of cytosolic dsDNA.
-
cGAS Activation: Cytosolic dsDNA binds to and activates cGAS.
-
cGAMP Synthesis: Activated cGAS synthesizes cGAMP.
-
ENPP1 Inhibition: this compound blocks ENPP1, preventing the degradation of cGAMP.
-
STING Activation: Elevated levels of cGAMP activate the STING pathway in both tumor and immune cells.
-
Immune Response: STING activation leads to the production of type I IFNs and other cytokines, promoting the infiltration and activation of cytotoxic T lymphocytes (CTLs) that attack and kill tumor cells.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies involving ENPP1 inhibitors in radiobiology research.
Table 1: In Vitro Efficacy of ENPP1 Inhibitors
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| Novel Phosphonate Inhibitor | ENPP1 Enzymatic Inhibition | - | 1.2 nM | [9] |
| VIR3 | cGAMP Hydrolysis Protection | HepG2 | 6.7 nM |
Table 2: In Vivo Efficacy of ENPP1 Inhibitors in Combination with Radiotherapy
| Cancer Model | Mouse Strain | ENPP1 Inhibitor | Radiation Dose | Outcome | Reference |
| Colorectal (MC38) | C57BL/6 | VIR3 | 12 Gy | Improved tumor control and survival | [8] |
| Colorectal (CT26) | BALB/c | VIR3 | 12 Gy | Improved tumor control and survival | [8] |
| Pancreatic (Pan02) | Syngeneic | Prodrug of Novel Inhibitor | Not Specified | Synergistic antitumor activity (TGI of 51% with combo vs 11% with inhibitor alone) | [9] |
| Triple-Negative Breast Cancer | Orthotopic | AVA-NP-695 | Fractionated Doses | Reduced local recurrence and metastasis | [10] |
Table 3: Pharmacokinetic Properties of a Novel ENPP1 Inhibitor and its Prodrug
| Compound | Species | Bioavailability | Reference |
| Prodrug [II] | Mouse | 17% | [9] |
| Prodrug [II] | Rat | 40% | [9] |
| Prodrug [II] | Dog | 21% | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony after treatment with an ENPP1 inhibitor and/or radiation. It is a gold-standard method for determining radiosensitivity.
Materials:
-
Cancer cell line of interest (e.g., MC38, CT26, Pan02)
-
Complete cell culture medium
-
This compound (or other ENPP1 inhibitor)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Irradiator (X-ray or gamma-ray source)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed a calculated number of cells (typically 200-1000 cells/well, depending on the radiation dose) into 6-well plates.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
The following day, replace the medium with fresh medium containing this compound at the desired concentration or vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates with a single dose of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, wash the cells with PBS and replace the medium with fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix and stain the colonies with crystal violet solution for 30 minutes.
-
Gently rinse the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the SF against the radiation dose to generate a cell survival curve.
-
In Vitro γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs), a hallmark of radiation-induced DNA damage.
Materials:
-
Cancer cell line of interest
-
This compound
-
Glass coverslips in 12- or 24-well plates
-
Paraformaldehyde (4%)
-
Triton X-100 (0.25%)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to attach overnight.
-
Treat the cells with this compound or vehicle for the desired duration.
-
-
Irradiation:
-
Irradiate the cells with the desired dose of radiation.
-
-
Fixation and Permeabilization:
-
At various time points post-irradiation (e.g., 30 min, 2h, 24h), wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
In Vivo Tumor Growth Delay Assay
This preclinical assay evaluates the efficacy of this compound in combination with radiotherapy in a living organism.
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice for MC38 tumors)
-
Tumor cells (e.g., MC38)
-
This compound formulated for in vivo administration (e.g., oral gavage)
-
Calipers
-
Animal irradiator
Protocol:
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 MC38 cells) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).
-
-
Treatment Administration:
-
Begin administration of this compound or vehicle according to the planned schedule (e.g., daily oral gavage).
-
On the designated day, deliver a single dose of focal radiation (e.g., 12 Gy) to the tumors of the mice in the radiation groups.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity.
-
Continue monitoring until tumors reach a predetermined endpoint size or for survival analysis.
-
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Perform statistical analysis to compare tumor growth delay and survival between the different treatment groups.
-
Conclusion
This compound and other ENPP1 inhibitors represent a promising strategy to enhance the efficacy of radiation therapy by overcoming a key mechanism of immune evasion in the tumor microenvironment. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of this combination approach in various cancer models. Future research should focus on optimizing dosing and scheduling, identifying predictive biomarkers, and ultimately translating these findings into clinical applications for cancer patients.
References
- 1. providence.elsevierpure.com [providence.elsevierpure.com]
- 2. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "ENPP1 limits efficacy of radiation therapy in a murine pancreatic canc" by J Baird, A Alice et al. [digitalcommons.providence.org]
- 4. Dual ENPP1/ATM depletion blunts DNA damage repair boosting radioimmune efficacy to abrogate triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual ENPP1/ATM depletion blunts DNA damage repair boosting radioimmune efficacy to abrogate triple-negative breast cancer. — Centre for Immuno-Oncology [immonc.ox.ac.uk]
- 7. providence.elsevierpure.com [providence.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Tumor ENPP1 (CD203a)/Haptoglobin Axis Exploits Myeloid-Derived Suppressor Cells to Promote Post-Radiotherapy Local Recurrence in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Enpp-1-IN-17 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane enzyme that plays a critical role in hydrolyzing extracellular nucleotides, including adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1][2][3] cGAMP is a key second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a crucial component of the innate immune system.[2][4][5] By degrading extracellular cGAMP, ENPP1 acts as a negative regulator of STING signaling, thereby dampening anti-tumor immunity.[4][6]
Enpp-1-IN-17 is a potent inhibitor of ENPP1. By blocking ENPP1's enzymatic activity, this compound prevents the degradation of cGAMP, leading to enhanced STING pathway activation and subsequent anti-tumor immune responses.[7] These application notes provide detailed protocols for in vitro assays to characterize the efficacy of this compound and other ENPP1 inhibitors.
Mechanism of Action of this compound
The primary mechanism of this compound is the inhibition of the phosphodiesterase activity of ENPP1. This prevents the hydrolysis of cGAMP into AMP and GMP, thereby increasing the concentration of extracellular cGAMP available to activate the STING pathway in immune cells. This leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that can drive an anti-tumor immune response.[4][6]
References
- 1. ENPP1 enzyme replacement therapy improves blood pressure and cardiovascular function in a mouse model of generalized arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating Cancer Metastasis with Enpp-1-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment and a key driver of cancer metastasis.[1][2][3][4] Expressed on the surface of both cancer cells and various host cells, ENPP1 is the primary enzyme responsible for the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the anti-tumor STING (Stimulator of Interferon Genes) pathway.[1][3][5][6] By degrading cGAMP, ENPP1 effectively dampens innate immune responses against cancer, thereby promoting tumor growth, immune evasion, and metastasis.[1][3][6] High ENPP1 expression is correlated with poor prognosis and resistance to immunotherapy in several cancers, including breast cancer.[1][7][8]
Enpp-1-IN-17 is a potent and selective inhibitor of ENPP1. Its inhibitory action on cGAMP hydrolysis reactivates the STING signaling pathway, leading to enhanced anti-tumor immunity and reduced metastatic potential. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the role of the ENPP1-cGAMP-STING axis in cancer metastasis.
Product Information: this compound
This compound (also known as example 274) is a potent inhibitor of ENPP1. It exhibits selectivity for the hydrolysis of cGAMP over ATP.
| Parameter | Value | Reference |
| Target | Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) | MedChemExpress |
| Ki (cGAMP hydrolysis) | 100 nM - 1 µM | MedChemExpress |
| Ki (ATP hydrolysis) | > 1 µM | MedChemExpress |
| Selectivity Ratio (cGAMP vs. ATP) | > 6.4 | MedChemExpress |
Mechanism of Action: ENPP1 in Cancer Metastasis
ENPP1 promotes cancer metastasis through a dual mechanism that suppresses anti-tumor immunity. Firstly, it hydrolyzes extracellular cGAMP, which is produced by cancer cells in response to cytosolic DNA, a hallmark of genomic instability. This degradation of cGAMP prevents the activation of the STING pathway in surrounding immune cells, such as dendritic cells, which is crucial for the production of type I interferons and the subsequent activation of cytotoxic T cells. Secondly, the hydrolysis of ATP by ENPP1 generates AMP, which is further converted to the immunosuppressive molecule adenosine by CD73. Adenosine signaling in the tumor microenvironment further dampens the anti-tumor immune response. By inhibiting ENPP1, this compound is expected to reverse these immunosuppressive effects, leading to enhanced immune-mediated clearance of metastatic cells.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on cancer metastasis. Optimal conditions, including cell lines, inhibitor concentrations, and incubation times, should be determined empirically for each experimental system.
In Vitro Cell Migration and Invasion Assays
Objective: To assess the effect of this compound on the migratory and invasive capacity of cancer cells.
a. Transwell Migration Assay (Boyden Chamber Assay)
-
Cell Culture: Culture cancer cells of interest (e.g., MDA-MB-231 for breast cancer) in appropriate media.
-
Cell Starvation: Prior to the assay, starve the cells in serum-free media for 12-24 hours.
-
Assay Setup:
-
Rehydrate Transwell inserts (8 µm pore size) with serum-free media.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend starved cells in serum-free media with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Seed 5 x 104 cells in the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator for a period determined by the cell type's migratory rate (e.g., 12-24 hours).
-
Analysis:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
b. Matrigel Invasion Assay
This assay is similar to the migration assay, with the addition of a basement membrane matrix to assess invasive potential.
-
Coating Inserts: Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Assay Procedure: Follow the same procedure as the Transwell migration assay, seeding the cells on top of the Matrigel layer. The incubation time may need to be extended (e.g., 24-48 hours) to allow for invasion.
In Vivo Metastasis Models
Objective: To evaluate the effect of this compound on tumor metastasis in a living organism.
a. Experimental Metastasis Model (Tail Vein Injection)
-
Animal Model: Use immunocompetent mice (e.g., BALB/c for 4T1 murine breast cancer cells) to assess the role of the immune system.
-
Cell Preparation: Culture and harvest cancer cells expressing a reporter gene (e.g., luciferase) for in vivo imaging.
-
Cell Injection: Inject 1 x 105 to 1 x 106 cells suspended in PBS into the lateral tail vein of the mice.
-
Treatment: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting at a predetermined time point relative to cell injection. The dosing regimen should be based on preliminary pharmacokinetic and pharmacodynamic studies.
-
Monitoring Metastasis:
-
Monitor the metastatic burden over time using bioluminescence imaging (e.g., weekly).
-
At the end of the study, harvest organs (e.g., lungs, liver) and count the number of metastatic nodules on the surface.
-
Perform histological analysis (e.g., H&E staining) to confirm the presence of metastases.
-
b. Spontaneous Metastasis Model (Orthotopic Implantation)
-
Tumor Implantation: Surgically implant cancer cells into the orthotopic site (e.g., mammary fat pad for breast cancer).
-
Tumor Growth Monitoring: Monitor the growth of the primary tumor using calipers.
-
Treatment: Begin treatment with this compound or vehicle control when the primary tumors reach a certain size.
-
Primary Tumor Resection: Once the primary tumor reaches a predetermined size, it may be surgically resected to allow for the development of distant metastases.
-
Metastasis Analysis: Monitor for and quantify metastases as described in the experimental metastasis model.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison. Below are examples of how to structure these tables.
Table 1: In Vitro Effects of this compound on Cell Migration and Invasion
| Cell Line | Treatment | Concentration (µM) | Migrated Cells (Normalized to Control) | Invaded Cells (Normalized to Control) |
| MDA-MB-231 | Vehicle | - | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 0.1 | Data to be determined | Data to be determined | |
| This compound | 1 | Data to be determined | Data to be determined | |
| This compound | 10 | Data to be determined | Data to be determined | |
| 4T1 | Vehicle | - | 1.00 ± 0.09 | 1.00 ± 0.11 |
| This compound | 0.1 | Data to be determined | Data to be determined | |
| This compound | 1 | Data to be determined | Data to be determined | |
| This compound | 10 | Data to be determined | Data to be determined |
Table 2: In Vivo Efficacy of this compound in a Murine Metastasis Model
| Animal Model | Treatment Group | Dose (mg/kg) | Primary Tumor Volume (mm³) at Day X | Lung Metastatic Nodules (Count) |
| BALB/c (4T1) | Vehicle | - | Data to be determined | Data to be determined |
| This compound | 10 | Data to be determined | Data to be determined | |
| This compound | 30 | Data to be determined | Data to be determined | |
| NSG (MDA-MB-231) | Vehicle | - | Data to be determined | Data to be determined |
| This compound | 10 | Data to be determined | Data to be determined | |
| This compound | 30 | Data to be determined | Data to be determined |
Note: The data in the tables are placeholders and should be replaced with experimentally derived results.
Conclusion
This compound represents a valuable research tool for elucidating the role of the ENPP1-cGAMP-STING signaling axis in cancer metastasis. The protocols outlined above provide a framework for investigating its potential as a therapeutic agent to inhibit metastatic progression. By blocking ENPP1's enzymatic activity, this compound can unleash the body's own innate immune system to combat the spread of cancer. Further research using this and similar compounds will be crucial in validating ENPP1 as a therapeutic target for metastatic disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Human antibodies targeting ENPP1 as candidate therapeutics for cancers [frontiersin.org]
- 6. Researchers uncover on/off switch for breast cancer metastasis - ecancer [ecancer.org]
- 7. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news.stanford.edu [news.stanford.edu]
Troubleshooting & Optimization
Enpp-1-IN-17 solubility issues and solutions
Welcome to the technical support center for ENPP-1-IN-17. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in various physiological and pathological processes by hydrolyzing extracellular nucleotides. For instance, it is a key negative regulator of the cGAS-STING signaling pathway, which is vital for innate immunity and anti-tumor responses. By inhibiting ENPP1, this compound can enhance STING-mediated immune responses.
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by inhibiting the enzymatic activity of ENPP1. A primary substrate of ENPP1 is 2'3'-cyclic GMP-AMP (cGAMP), the endogenous ligand for the STING protein. ENPP1 hydrolyzes and inactivates cGAMP, thus dampening the STING pathway. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to its accumulation and the subsequent activation of the STING pathway, which in turn promotes the production of type I interferons and other pro-inflammatory cytokines.[1][2][3][4]
Q3: What are the main research applications for this compound?
A3: Given its role in modulating the cGAS-STING pathway, this compound is primarily used in cancer immunotherapy research. By enhancing the innate immune response, it can potentially make tumors more susceptible to immune-mediated killing. It is also a valuable tool for studying the broader biological functions of ENPP1 in processes such as purinergic signaling, bone mineralization, and metabolism.
Troubleshooting Guide: Solubility Issues
Users may encounter difficulties in dissolving this compound. Below are common issues and recommended solutions.
Q4: I am having trouble dissolving this compound. What are the recommended solvents?
Q5: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. How can I prevent this?
A5: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer in which it is poorly soluble. To address this, consider the following strategies:
-
Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.
-
Use of Co-solvents/Excipients: For in vivo studies or cell-based assays that are sensitive to DMSO, specific formulations using co-solvents are often necessary. While protocols for this compound are not specified, methodologies for other ENPP1 inhibitors can be adapted. These often involve a multi-step mixing process.
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help in dissolving the compound and keeping it in solution. However, be cautious about the thermal stability of the compound.[8][9]
Q6: Can you provide a detailed protocol for preparing an aqueous solution of a similar ENPP1 inhibitor for in vivo use?
A6: Yes. The following protocol is based on formulations for other small molecule ENPP1 inhibitors and may be adaptable for this compound. Note: This is a general guideline and may require optimization.
Experimental Protocol: Preparation of an Injectable Formulation
This protocol provides a method to prepare a clear solution suitable for injection, based on common formulations for similar compounds.[6][10]
-
Prepare a Concentrated Stock in DMSO: Dissolve this compound in fresh, high-purity DMSO to create a concentrated stock solution (e.g., 69 mg/mL for ENPP-1-IN-1).[6]
-
Add Co-Solvents Sequentially:
-
Take the required volume of the DMSO stock solution. For a final formulation with 5% DMSO, this would be 50 µL per 1 mL of final solution. .
-
Add PEG300 (e.g., 400 µL for a 40% final concentration) and mix thoroughly until the solution is clear. .
-
Add Tween 80 (e.g., 50 µL for a 5% final concentration) and mix again until clear.
-
-
Final Aqueous Dilution: Slowly add the aqueous component (e.g., ddH₂O or saline, 500 µL for a 50% final concentration) to the organic mixture while vortexing.
-
Final Checks: Ensure the final solution is clear. This solution should be prepared fresh and used immediately for optimal results.[6]
Data and Visualizations
Solubility Data for ENPP1 Inhibitors
The following table summarizes solubility data for various ENPP1 inhibitors, which can serve as a reference for handling this compound.
| Compound | Solvent | Solubility | Notes |
| ENPP-1-IN-1 | DMSO | 69 mg/mL (200.93 mM)[6] | Use of fresh DMSO is critical as moisture can reduce solubility.[6] |
| Water | Insoluble[6] | ||
| Ethanol | Insoluble[6] | ||
| ENPP-1-IN-14 | DMSO | 9.62 mg/mL (23.82 mM)[11] | Sonication may be required.[11] |
| ENPP-1-IN-19 | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (7.26 mM)[8] | Results in a clear solution. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.26 mM)[8] | Results in a clear solution. | |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (7.26 mM)[8] | ||
| ENPP-1-IN-20 | DMSO | 1.92 mg/mL (5.71 mM)[12] | Requires sonication and pH adjustment to 2 with 1 M HCl.[12] |
Visual Diagrams
The following diagrams illustrate key pathways and workflows relevant to the use of this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.
Caption: A general experimental workflow for preparing this compound solutions.
Caption: A troubleshooting decision tree for this compound solubility issues.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing ENPP1-IN-17 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ENPP1-IN-17 in in vivo experiments. The information aims to assist scientists and drug development professionals in designing and executing successful studies.
Disclaimer: Specific in vivo experimental data for ENPP1-IN-17 is limited. The following recommendations are based on data from structurally similar ENPP1 inhibitors and general best practices for in vivo studies with small molecule inhibitors. Researchers should always perform initial dose-ranging and tolerability studies for their specific models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ENPP1-IN-17?
A1: ENPP1-IN-17 is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a critical signaling molecule in the cGAS-STING innate immune pathway.[1] By inhibiting ENPP1, ENPP1-IN-17 prevents the degradation of cGAMP, leading to enhanced activation of the STING pathway.[1] This activation can promote an anti-tumor immune response, making ENPP1 inhibitors a promising class of molecules for cancer immunotherapy.
Q2: What is a recommended starting dose for ENPP1-IN-17 in mice?
Q3: What is a suitable vehicle for formulating ENPP1-IN-17 for in vivo administration?
A3: Like many small molecule inhibitors, ENPP1-IN-17 is likely to have poor water solubility. A common vehicle for such compounds for oral (p.o.) or intraperitoneal (i.p.) administration is a suspension in 0.5% carboxymethylcellulose (CMC) in water . For intravenous (i.v.) administration, a formulation containing a solubilizing agent like DMSO (e.g., 5-10%) and a surfactant like Tween 80 (e.g., 1-5%) in saline or a solution of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) could be explored, though careful toxicity and solubility testing is required.[2][3] Always ensure the final concentration of organic solvents is well-tolerated by the animals.
Q4: What are the expected pharmacokinetic properties of ENPP1-IN-17?
A4: The pharmacokinetic (PK) profile of ENPP1-IN-17 has not been publicly reported. For other small molecule ENPP1 inhibitors, half-lives in mice have been observed in the range of a few hours.[4] It is recommended to conduct a pilot PK study in your animal model to determine key parameters such as Cmax, Tmax, half-life, and bioavailability to optimize the dosing schedule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy | - Inadequate dose- Poor bioavailability/unfavorable pharmacokinetics- Inappropriate dosing schedule- Inherent resistance of the tumor model | - Conduct a dose-escalation study to find the optimal dose.- Perform a pharmacokinetic study to assess drug exposure.- Adjust the dosing frequency based on the drug's half-life.- Confirm ENPP1 expression in your tumor model. |
| Toxicity or adverse effects (e.g., weight loss, lethargy) | - Dose is too high- Vehicle toxicity- Off-target effects | - Reduce the dose or dosing frequency.- Run a vehicle-only control group to assess its tolerability.- Monitor animals closely for clinical signs of toxicity. |
| Compound precipitation in formulation | - Poor solubility of ENPP1-IN-17 in the chosen vehicle | - Try alternative vehicle formulations (see FAQ Q3).- Use sonication or gentle heating to aid dissolution (ensure compound stability).- Prepare fresh formulations immediately before each administration. |
| Inconsistent results between experiments | - Variability in formulation preparation- Inconsistent administration technique- Animal-to-animal variability | - Standardize the formulation and administration protocol.- Ensure all personnel are properly trained in the administration technique.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vivo Dosing of Structurally Related ENPP1 Inhibitors in Mice
| Compound | Dose | Route of Administration | Vehicle | Animal Model | Reference |
| Enpp-1-IN-14 | 50 mg/kg | Intraperitoneal (IP), BID | Not specified | Tumor-bearing mice | MedChemExpress |
| Enpp-1-IN-12 | 100 mg/kg | Oral (p.o.) | Not specified | LLC1 syngeneic tumor model | MedChemExpress |
| STF-1623 | 5, 50, or 100 mg/kg | Subcutaneous | Not specified | Panc02 tumor model | |
| LCB33 | 5 mg/kg | Oral (p.o.) | Not specified | CT-26 syngeneic tumor model |
Table 2: In Vitro Potency of ENPP1-IN-17
| Parameter | Value | Substrate |
| Ki | 100 nM - 1 µM | cGAMP |
| Ki | > 1 µM | ATP |
Data obtained from MedChemExpress product information, citing patent WO2019046778A1.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
-
Animal Model: Select a suitable syngeneic mouse tumor model (e.g., CT26 colon carcinoma, B16-F10 melanoma, 4T1 breast cancer) with known ENPP1 expression.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompetent mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Formulation Preparation: Prepare the ENPP1-IN-17 formulation immediately before administration. For a suspension, ensure it is homogenous by vortexing or stirring.
-
Administration: Administer ENPP1-IN-17 at the desired dose and schedule (e.g., once or twice daily) via the chosen route (e.g., p.o., i.p.). The vehicle control group should receive the same volume of the vehicle.
-
Endpoint Analysis: Monitor tumor growth, body weight, and clinical signs of toxicity throughout the study. At the end of the study, tumors can be excised for pharmacodynamic marker analysis (e.g., measurement of intratumoral cGAMP levels, analysis of immune cell infiltration by flow cytometry or immunohistochemistry).
Visualizations
Caption: ENPP1-IN-17 inhibits ENPP1, increasing extracellular cGAMP and activating the STING pathway.
Caption: A typical experimental workflow for evaluating ENPP1-IN-17 in vivo.
Caption: A decision tree for troubleshooting common in vivo experimental issues.
References
- 1. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Enpp-1-IN-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Enpp-1-IN-17. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary known on-targets of this compound?
This compound is designed as an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular ATP and other nucleotides to generate adenosine monophosphate (AMP) and pyrophosphate (PPi).[1][2][3] Its enzymatic activity is implicated in various physiological and pathological processes, including purinergic signaling, insulin resistance, and the regulation of the cGAS-STING pathway.[4][5][6]
Q2: What are the most likely off-targets for an ENPP1 inhibitor like this compound?
Given the structural and functional similarities among related enzymes, the most probable off-targets for an ENPP1 inhibitor include:
-
Other ENPP Family Members: The ENPP family consists of seven members (ENPP1-7).[2] Due to homology in the catalytic domain, there is a potential for cross-reactivity with other ENPPs.
-
Phosphodiesterases (PDEs): The broader family of phosphodiesterases, which also hydrolyze phosphodiester bonds in cyclic nucleotides like cAMP and cGMP, are potential off-targets.[7] Achieving selectivity over other PDEs is a known challenge in the development of ENPP1 inhibitors.[8]
Q3: Which signaling pathways might be inadvertently affected by off-target inhibition?
Off-target effects of this compound could potentially modulate signaling pathways regulated by other ENPPs or PDEs, leading to unintended biological consequences. These may include:
-
Purinergic Signaling: Alterations in the activity of other ectonucleotidases could further disrupt the balance of extracellular nucleotides and nucleosides, impacting P1 and P2 receptor signaling.[1]
-
Cyclic Nucleotide Signaling: Inhibition of other PDEs could lead to the accumulation of cAMP or cGMP, affecting pathways regulated by these second messengers, such as those involving Protein Kinase A (PKA) and Protein Kinase G (PKG).
-
Insulin Signaling: While ENPP1 itself is known to interact with the insulin receptor, it is important to assess if the inhibitor directly affects components of the insulin signaling pathway in an ENPP1-independent manner.[9]
-
Bone Mineralization: ENPP1 plays a key role in regulating bone and soft tissue mineralization by producing PPi.[3] Off-target effects on related pathways could potentially impact bone metabolism.
Q4: How can I experimentally assess the selectivity of this compound?
Several experimental approaches can be employed to determine the selectivity profile of this compound:
-
Biochemical Assays: Test the inhibitory activity of this compound against a panel of purified ENPP family members and a broad range of PDEs.[10][11]
-
Kinome Scanning: Although ENPP1 is not a kinase, broad kinase panels are often used to identify unexpected off-targets of small molecule inhibitors.[12][13][14]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context and can be adapted to screen for off-target binding.[4][5][6][9][15]
-
Proteomic Approaches: Techniques like chemical proteomics can identify the direct binding partners of a compound in an unbiased manner.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell proliferation or viability | Inhibition of kinases or other enzymes involved in cell cycle control or apoptosis. | Perform a broad kinase screen (e.g., KINOMEscan) to identify potential off-target kinase inhibition. |
| Alterations in intracellular cAMP or cGMP levels | Inhibition of one or more phosphodiesterase (PDE) family members. | Screen this compound against a panel of purified PDE enzymes to determine its selectivity profile. |
| Unanticipated effects on insulin sensitivity in cellular models | Direct interaction with components of the insulin signaling pathway, independent of ENPP1. | Use techniques like Cellular Thermal Shift Assay (CETSA) to assess binding to key proteins in the insulin signaling cascade. |
| Inconsistent results between in vitro and in vivo experiments | Poor cell permeability, rapid metabolism, or engagement with unexpected targets in a complex biological system. | Evaluate the pharmacokinetic and pharmacodynamic properties of the compound. Perform in-cell target engagement assays. |
Quantitative Data on Inhibitor Selectivity (Hypothetical Data for this compound)
The following table presents hypothetical selectivity data for this compound against a panel of related enzymes. Note: This data is for illustrative purposes and should be experimentally determined for the specific batch of the compound being used.
| Target | IC50 (nM) | Selectivity (Fold vs. ENPP1) |
| ENPP1 | 10 | 1 |
| ENPP2 (Autotaxin) | >10,000 | >1000 |
| ENPP3 | 850 | 85 |
| PDE1A | >10,000 | >1000 |
| PDE4B | 5,200 | 520 |
| PDE5A | >10,000 | >1000 |
| PDE6C | 7,800 | 780 |
Experimental Protocols
Protocol 1: Biochemical Assay for Phosphodiesterase Selectivity
This protocol describes a general method to assess the inhibitory activity of this compound against a panel of phosphodiesterases.
-
Enzyme and Substrate Preparation:
-
Obtain purified recombinant human PDE enzymes.
-
Prepare a stock solution of the appropriate fluorescently labeled substrate (e.g., cAMP or cGMP) in assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Add the purified PDE enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
-
Monitor the change in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm that this compound engages ENPP1 in intact cells and to assess potential off-target engagement.
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein (ENPP1) to a suitable confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a specific temperature for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Detection:
-
Analyze the soluble protein fractions by Western blotting using an antibody specific to the target protein (ENPP1) and potential off-targets.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Mutation update: Variants of the ENPP1 gene in pathologic calcification, hypophosphatemic rickets, and cutaneous hypopigmentation with punctate keratoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
How to overcome Enpp-1-IN-17 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential instability issues with ENPP1-IN-17 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My ENPP1-IN-17 solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation can occur for several reasons:
-
Poor Solubility: The concentration of ENPP1-IN-17 may have exceeded its solubility limit in the chosen solvent. Please refer to the solubility data table below.
-
Solvent Quality: The quality of the solvent can significantly impact solubility. For instance, dimethyl sulfoxide (DMSO) is hygroscopic and can absorb moisture, which may reduce the solubility of the compound.[1][2] It is recommended to use fresh, high-purity, anhydrous solvents.
-
Improper Storage: The solution may not have been stored correctly. For stock solutions, it is advisable to store them at -20°C or -80°C.[1][3][4][5]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to precipitation and degradation of the compound. It is best to aliquot the stock solution into smaller, single-use volumes to avoid this.[1][3][5]
Troubleshooting Steps:
-
Gently warm the solution to 37°C and vortex or sonicate to see if the precipitate redissolves.
-
If precipitation persists, centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube.
-
Consider preparing a fresh stock solution at a lower concentration.
Q2: I am observing a decrease in the activity of my ENPP1-IN-17 solution over time. What could be the cause?
A2: A loss of activity suggests that the inhibitor may be degrading. Potential causes include:
-
Instability in Aqueous Solutions: Many small molecule inhibitors are unstable in aqueous media for extended periods. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from a concentrated stock solution just before use.
-
Improper Storage of Diluted Solutions: Working solutions at lower concentrations are generally less stable than concentrated stock solutions. Avoid storing diluted solutions for long periods.
-
Exposure to Light or Air: While specific data for ENPP1-IN-17 is limited, some compounds are sensitive to light or oxidation. It is good practice to store solutions in amber vials and minimize exposure to air.
Preventative Measures:
-
Prepare fresh working solutions for each experiment.
-
Store stock solutions in tightly sealed vials at the recommended temperature.
-
Perform a dose-response experiment to verify the potency of your current solution.
Q3: What are the recommended solvents for dissolving ENPP1-IN-17?
A3: While specific solubility data for ENPP1-IN-17 is not widely published, other ENPP1 inhibitors are typically soluble in organic solvents like DMSO.[1][2][6] For in vivo experiments, co-solvents such as PEG300, Tween 80, or corn oil may be used to create a suitable formulation, though this should be optimized for your specific application.[1][2][4]
Q4: How should I store the solid compound and its stock solutions?
A4: For long-term stability, the solid form of ENPP1 inhibitors should be stored at -20°C.[1][6] Stock solutions in DMSO can be stored at -20°C for shorter periods (e.g., 1 month) or at -80°C for longer-term storage (e.g., 6 months to 2 years).[1][3][4][5] Always refer to the manufacturer's datasheet for specific recommendations if available.
Quantitative Data Summary
Due to limited publicly available data for ENPP1-IN-17, the following table includes information on other relevant ENPP1 inhibitors to provide general guidance.
| Parameter | ENPP1-IN-1 | ENPP1-IN-12 | ENPP1-IN-17 | General Recommendation |
| Molecular Formula | C17H17N3O3S[1][6] | C16H18N6O3S | Not Available | Refer to supplier information. |
| Molecular Weight | 343.40 g/mol [1] | 374.42 g/mol | Not Available | Refer to supplier information. |
| Solubility | DMSO: 69 mg/mL (200.93 mM)[1][2] | DMSO: 50 mg/mL (133.54 mM) | Not Available | Start with high-purity DMSO. |
| Water: Insoluble[1][2] | Avoid aqueous stock solutions. | |||
| Ethanol: Insoluble[1][2] | ||||
| Storage (Solid) | -20°C (3 years)[1] | 4°C (sealed storage) | Not Available | Store at -20°C for long-term stability. |
| Storage (Solution) | -80°C in solvent (1 year)[1] | -80°C in solvent (6 months)[4] | Not Available | Aliquot and store at -80°C. |
| -20°C in solvent (1 month)[1] | -20°C in solvent (1 month)[4] | Avoid repeated freeze-thaw cycles. | ||
| Inhibitory Potency | Ki ≤ 100 nM (cGAMP hydrolysis)[6] | Ki = 41 nM | Ki = 100 nM - 1 µM (cGAMP hydrolysis)[7] | Confirm potency in your assay. |
| Ki = 100-1000 nM (ATP hydrolysis)[6] | Ki > 1 µM (ATP hydrolysis)[7] |
Experimental Protocols
Protocol for Preparation of ENPP1-IN-17 Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of solid ENPP1-IN-17 in a clean microcentrifuge tube. It is advisable to do this in a controlled environment to avoid contamination and moisture absorption.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use, -20°C is acceptable.
Protocol for Preparing Working Solutions
-
Thawing: Remove a single aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Just before your experiment, dilute the stock solution to the final working concentration using your pre-warmed cell culture medium or assay buffer.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or brief vortexing.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of degradation or precipitation in the aqueous buffer.
Visualizations
Caption: Troubleshooting workflow for ENPP1-IN-17 solution instability.
Caption: ENPP1 signaling and the mechanism of inhibition by ENPP1-IN-17.
References
Minimizing toxicity of Enpp-1-IN-17 in animal studies
Disclaimer: Publicly available data on the specific toxicity profile of ENPP1-IN-17 is limited. The following troubleshooting guides and FAQs are based on general principles of small molecule inhibitor development, data from other ENPP1 inhibitors, and the known biology of the cGAMP-STING pathway. Researchers should always perform thorough dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ENPP1-IN-17 and how might it relate to potential toxicity?
A1: ENPP1-IN-17 is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1's primary role in the context of immuno-oncology is the degradation of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule. By inhibiting ENPP1, ENPP1-IN-17 prevents cGAMP breakdown, leading to increased activation of the STING (Stimulator of Interferon Genes) pathway in nearby immune cells. This, in turn, triggers the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-tumor immune response.[1][2][3]
Potential toxicities could arise from:
-
On-target effects: Excessive or prolonged STING activation can lead to a systemic inflammatory response, sometimes referred to as a "cytokine storm."[4][5] In some preclinical models, chronic STING activation has been associated with neuroinflammation and apoptosis.[6][7]
-
Off-target effects: Like any small molecule, ENPP1-IN-17 could potentially interact with other proteins in the body, leading to unforeseen side effects. The selectivity of ENPP1-IN-17 for ENPP1 over other enzymes is a key factor in its safety profile.
Q2: Are there any known toxicities for ENPP1 inhibitors as a class?
A2: Generally, ENPP1 inhibitors have been reported to be well-tolerated in preclinical animal models. Several studies on compounds like STF-1623 and MV-626 have noted a lack of detectable or significant toxicity at therapeutic doses.[8][9] However, it is crucial to conduct specific toxicity studies for ENPP1-IN-17, as subtle differences in molecular structure can lead to different safety profiles.
Q3: What are the key parameters to monitor for potential toxicity in my animal studies?
A3: A comprehensive toxicity assessment should include regular monitoring of the following:
-
Clinical Observations: Daily checks for changes in behavior (lethargy, agitation), appearance (piloerection, hunched posture), and food/water intake.
-
Body Weight: Measure body weight at least twice weekly. A loss of more than 5% can be an early indicator of toxicity.[10]
-
Hematology: At the end of the study (or at interim points), collect blood for a complete blood count (CBC) to assess parameters like red and white blood cell counts, hemoglobin, and platelets.[2][11][12]
-
Clinical Chemistry: Analyze serum or plasma for markers of organ function, particularly liver (ALT, AST) and kidney (BUN, creatinine).[11][12][13]
-
Histopathology: At necropsy, perform a gross examination of all major organs and collect tissues for microscopic histopathological analysis to identify any cellular damage, inflammation, or other abnormalities.[14][15]
Troubleshooting Guides
Issue 1: Observed Weight Loss or Reduced Activity in Animals
This is a common and non-specific sign of toxicity. Here’s a step-by-step guide to troubleshoot the issue.
dot graph TD { A[Start: Weight Loss / Reduced Activity Observed] --> B{Is the observation dose-dependent?}; B -->|Yes| C{Is it within the first few hours post-injection?}; B -->|No| D[Consider non-drug related stressors: housing, diet, handling]; C -->|Yes| E[Possible acute reaction to vehicle or compound]; C -->|No| F[Potential for cumulative toxicity]; E --> G[Troubleshoot Formulation/Vehicle]; F --> H[Optimize Dose and Schedule]; G --> I[Re-evaluate study protocol]; H --> I; I --> J[Continue Monitoring];
subgraph Legend direction LR Start [shape=ellipse, style=filled, fillcolor="#F1F3F4"] Decision [shape=diamond, style=filled, fillcolor="#FBBC05"] Process [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] End [shape=ellipse, style=filled, fillcolor="#34A853"] end
style A fill:#EA4335 style B fill:#FBBC05 style C fill:#FBBC05 style D fill:#4285F4, fontcolor:#FFFFFF style E fill:#4285F4, fontcolor:#FFFFFF style F fill:#4285F4, fontcolor:#FFFFFF style G fill:#4285F4, fontcolor:#FFFFFF style H fill:#4285F4, fontcolor:#FFFFFF style I fill:#4285F4, fontcolor:#FFFFFF style J fill:#34A853 } END_DOT Caption: Troubleshooting Workflow for Common Signs of Toxicity.
Possible Cause & Solution
-
High Dose: The administered dose may be too high.
-
Solution: Reduce the dose of ENPP1-IN-17. If efficacy is compromised, consider a dose-fractionation schedule (e.g., splitting the daily dose into two administrations) to lower the peak plasma concentration (Cmax).[16]
-
-
Formulation/Vehicle Issue: The vehicle used to dissolve or suspend ENPP1-IN-17 may be causing irritation or toxicity.
-
Solution: Test the vehicle alone in a control group of animals. If the vehicle is the issue, explore alternative, more biocompatible formulations. Common vehicles include saline, PBS, or solutions containing cyclodextrins or Tween-80, but their suitability depends on the compound's properties and the route of administration.[3]
-
-
Route of Administration: The chosen route (e.g., intraperitoneal) may be causing local irritation or rapid absorption leading to high peak concentrations.
-
Solution: If scientifically appropriate, consider alternative routes like oral gavage or subcutaneous injection, which may offer a more favorable pharmacokinetic profile.
-
Issue 2: Elevated Liver Enzymes (ALT, AST) in Bloodwork
Elevated liver enzymes are a common indicator of drug-induced liver injury.
Possible Cause & Solution
-
Hepatotoxicity: ENPP1-IN-17 may be causing direct or indirect damage to liver cells.
-
Solution 1 (Dose Adjustment): Lower the dose or switch to an intermittent dosing schedule (e.g., dosing every other day) to allow for hepatic recovery.
-
Solution 2 (Supportive Care): In some research contexts, co-administration of a hepatoprotective agent might be considered, though this can introduce confounding variables.
-
Solution 3 (In-depth Analysis): Correlate the biochemical findings with histopathology of the liver. Look for signs like necrosis, inflammation, or changes in cell morphology to understand the nature of the injury.
-
Data Presentation: Key Toxicity Monitoring Parameters
The following tables summarize the types of quantitative data that should be collected and analyzed during preclinical toxicity studies of ENPP1-IN-17.
Table 1: Hematological Parameters for Toxicity Assessment in Mice
| Parameter | Normal Range (Approximate) | Potential Implication of Abnormality |
| White Blood Cells (WBC) | 2-10 x 10³/µL | ↑ : Inflammation, infection↓ : Immunosuppression |
| Red Blood Cells (RBC) | 7-12 x 10⁶/µL | ↓ : Anemia, bone marrow suppression |
| Hemoglobin (HGB) | 12-17 g/dL | ↓ : Anemia |
| Platelets (PLT) | 200-800 x 10³/µL | ↓ : Thrombocytopenia (risk of bleeding) |
Note: Normal ranges can vary based on mouse strain, age, and sex.[2][11][12]
Table 2: Clinical Chemistry Parameters for Organ Function
| Parameter | Organ | Potential Implication of Abnormality |
| Alanine Aminotransferase (ALT) | Liver | ↑ : Hepatocellular injury |
| Aspartate Aminotransferase (AST) | Liver | ↑ : Hepatocellular injury |
| Blood Urea Nitrogen (BUN) | Kidney | ↑ : Reduced kidney function |
| Creatinine | Kidney | ↑ : Reduced kidney function |
Note: Significant increases in these parameters warrant further investigation, including histopathology.[11][13][17]
Experimental Protocols
Protocol 1: General Toxicity Screening in Mice
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Include both male and female animals.
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: Low dose ENPP1-IN-17
-
Group 3: Mid dose ENPP1-IN-17
-
Group 4: High dose ENPP1-IN-17 (Use at least 5 animals per group)
-
-
Administration: Administer ENPP1-IN-17 and vehicle via the intended therapeutic route (e.g., oral gavage, intraperitoneal injection) daily for 14-28 days.
-
Monitoring:
-
Record clinical signs and body weight daily.
-
At the end of the study, collect blood via cardiac puncture for hematology and clinical chemistry.
-
Perform a full necropsy, record organ weights (liver, kidneys, spleen, thymus), and preserve organs in 10% neutral buffered formalin for histopathology.
-
-
Analysis: Compare data from treated groups to the vehicle control group using appropriate statistical methods.
References
- 1. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. mdpi.com [mdpi.com]
- 6. Activation of STING signaling aggravates chronic alcohol exposure‐induced cognitive impairment by increasing neuroinflammation and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of biochemical, hematological, and genotoxic parameters in mice exposed to individual and combined ethoprophos and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 15. catalogue.curtin.edu.au [catalogue.curtin.edu.au]
- 16. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. opastpublishers.com [opastpublishers.com]
Enpp-1-IN-17 quality control and purity assessment
Welcome to the technical support center for ENPP-1-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this ENPP1 inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quality control and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1] ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes by hydrolyzing extracellular nucleotides.[2][3] A key function of ENPP1 in the context of cancer immunotherapy is the degradation of 2',3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STIMULATOR of interferon genes (STING) pathway, leading to an anti-tumor immune response.[4][5][6] By inhibiting ENPP1, this compound prevents the breakdown of cGAMP, thereby enhancing STING-mediated innate immunity.[5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it is recommended to store aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[7]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO up to 69 mg/mL (200.93 mM). It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. The compound is insoluble in water and ethanol.[7] For in vivo studies, specific formulations using solvents like PEG300, Tween 80, and corn oil are often required.[7]
Q4: What are the potential off-target effects or toxicities associated with ENPP1 inhibitors?
While ENPP1 inhibitors are promising for cancer immunotherapy, it's important to be aware of potential risks. Since ENPP1 is involved in bone mineralization and insulin signaling, its inhibition could lead to disorders in these pathways.[8][9] Potential risks include cardiovascular events, bone and mineral metabolism disorders, and immune system dysregulation.[8] However, some studies have shown that therapeutic doses of certain ENPP1 inhibitors did not show toxicity in mice.[9] Researchers should carefully monitor for any unexpected cellular phenotypes or animal model toxicities.
Quality Control and Purity Assessment
Consistent and reliable experimental results depend on the quality and purity of this compound. The following sections provide detailed protocols and troubleshooting for assessing the purity and confirming the identity of your compound.
Data Presentation: Purity and Identity Specifications
| Parameter | Method | Specification | Reference |
| Purity | HPLC | ≥98% | --INVALID-LINK-- |
| Identity | LC-MS/MS | Consistent with expected mass | --INVALID-LINK-- |
| Structure Confirmation | 1H NMR, 13C NMR | Consistent with proposed structure | [10] |
Experimental Protocols
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.
1. Sample Preparation:
- Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
- Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:
- 0-5 min: 5% B
- 5-25 min: 5% to 95% B
- 25-30 min: 95% B
- 30-31 min: 95% to 5% B
- 31-35 min: 5% B
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV at 254 nm.
3. Data Analysis:
- The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[11]
This protocol provides a general method for confirming the molecular weight of this compound.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in DMSO.
- Dilute the stock solution with Acetonitrile/Water (1:1) to a final concentration of 10 µg/mL.
2. LC-MS/MS Conditions:
- LC System:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: A rapid gradient suitable for separating the compound from potential impurities.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
- MS System:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Full scan to detect the parent ion ([M+H]+).
- MS/MS: Product ion scan of the parent ion to obtain fragmentation patterns for structural confirmation.
3. Data Analysis:
- Confirm the presence of the expected molecular ion ([M+H]+) for this compound. The fragmentation pattern should be consistent with the compound's structure.
This protocol describes the general procedure for confirming the chemical structure of this compound.
1. Sample Preparation:
- Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
- Spectrometer: 400 MHz or higher.
- Experiments:
- 1H NMR: To observe the proton signals.
- 13C NMR: To observe the carbon signals.
- 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.
- Parameters: Use standard acquisition parameters for small molecules. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[12]
3. Data Analysis:
- The chemical shifts, coupling constants, and correlations observed in the 1D and 2D NMR spectra should be consistent with the known chemical structure of this compound.[10]
Troubleshooting Guides
Issue 1: Low Purity or Unexpected Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Store the compound properly at -20°C (powder) or -80°C (in solution) and avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment. |
| Contaminated Solvents or Glassware | Use HPLC-grade solvents and thoroughly clean all glassware. Run a blank injection (solvent only) to check for system contamination. |
| Inappropriate HPLC Method | Optimize the HPLC gradient, mobile phase composition, or column to achieve better separation of impurities. |
| Batch-to-Batch Variability | If a new batch of the compound is being used, its purity should be verified against the certificate of analysis and compared to previous batches.[7][13][14] |
Issue 2: Inconsistent or No Activity in Biological Assays
| Potential Cause | Troubleshooting Step |
| Poor Solubility in Assay Buffer | Ensure the final concentration of DMSO is compatible with your assay and does not exceed the recommended percentage (typically <0.5%). Consider using a formulation with solubilizing agents like PEG300 or Tween 80 for in vivo studies. |
| Compound Inactivation | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Some compounds can be unstable in aqueous solutions over time. |
| Incorrect Assay Conditions | The inhibitory activity of some compounds can be pH-dependent. Ensure your assay is performed at a physiologically relevant pH (e.g., 7.4).[15] |
| Cell Line or Model System Issues | Confirm that your cell line expresses ENPP1 at a sufficient level. The expression of ENPP1 can vary significantly between different cancer cell lines.[16] |
| Off-Target Effects | At high concentrations, small molecule inhibitors may exhibit off-target effects. Perform dose-response experiments to determine the optimal concentration range and consider using a structurally different ENPP1 inhibitor as a control. |
Issue 3: Difficulty Interpreting LC-MS or NMR Data
| Potential Cause | Troubleshooting Step |
| Complex Mass Spectra | Impurities or adducts (e.g., sodium, potassium) can complicate mass spectra. Look for the expected [M+H]+ ion and common adducts. Use high-resolution mass spectrometry for accurate mass determination to help identify elemental composition.[17] |
| Poor NMR Signal | Increase the sample concentration or the number of scans to improve the signal-to-noise ratio. Ensure the sample is fully dissolved in the deuterated solvent. |
| Ambiguous Structural Information | Utilize 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivities between atoms and confirm the structure unambiguously.[10] |
Visualizations
Caption: ENPP1 signaling pathway and the inhibitory action of this compound.
Caption: Quality control workflow for this compound.
References
- 1. enovatia.com [enovatia.com]
- 2. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enpp1 | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. youtube.com [youtube.com]
- 6. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 7. zaether.com [zaether.com]
- 8. droracle.ai [droracle.ai]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. torontech.com [torontech.com]
- 12. r-nmr.eu [r-nmr.eu]
- 13. youtube.com [youtube.com]
- 14. Defining The Root Cause Of Batch-To-Batch Variability [cellandgene.com]
- 15. Multiplex Tandem Mass Spectrometry Enzymatic Activity Assay for Newborn Screening of the Mucopolysaccharidoses and Type 2 Neuronal Ceroid Lipofuscinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. hpst.cz [hpst.cz]
Technical Support Center: ENPP1-IN-17 Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ENPP1-IN-17, a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). Proper experimental design, especially the use of appropriate negative controls, is critical for interpreting results accurately.
Understanding the ENPP1-STING Pathway
ENPP1 is a key enzyme that negatively regulates the cGAS-STING innate immune pathway.[1][2][3] It functions by hydrolyzing the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening the anti-tumor immune response.[3][4] ENPP1-IN-17 is designed to block this activity, increase extracellular cGAMP levels, and enhance STING-mediated signaling.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for any ENPP1-IN-17 experiment?
A1: Every experiment should include a hierarchy of negative controls to ensure the observed effects are specific to the inhibition of ENPP1 by ENPP1-IN-17.
-
Vehicle Control: This is the most fundamental control. It consists of the solvent (e.g., DMSO) used to dissolve ENPP1-IN-17, diluted to the same final concentration used in the experimental wells. This control accounts for any effects of the solvent on the assay system.[7]
-
Inactive Compound Control: The ideal negative control is a structural analog of ENPP1-IN-17 that is known to be inactive against ENPP1. This helps differentiate on-target effects from potential off-target effects of the chemical scaffold. If a validated inactive analog is not available, this control is often omitted in favor of genetic controls.
-
Genetic Controls (Cell-Based Assays): These are crucial for confirming on-target activity.
-
ENPP1 Knockout (KO) or Knockdown (KD) Cells: Use cells where the ENPP1 gene has been deleted (e.g., via CRISPR) or its expression is silenced (e.g., via shRNA). ENPP1-IN-17 should have no, or a significantly blunted, effect in these cells compared to wild-type (WT) cells.[8]
-
Control Transfection/Transduction: When using KO/KD cells, the appropriate control is a cell line that has undergone the same genetic manipulation process but with a non-targeting guide RNA or scramble shRNA.
-
Q2: How do I select and use a vehicle control properly?
A2: The vehicle is the solvent, typically DMSO, used to make stock solutions of your inhibitor.
-
Select a Vehicle: Use a high-purity, sterile-filtered solvent (e.g., DMSO, cell-culture grade).
-
Match Concentrations: The final concentration of the vehicle in your control wells must be identical to the final concentration in your inhibitor-treated wells. For example, if you add 1 µL of a 10 mM ENPP1-IN-17 stock (in DMSO) to 1 mL of media, your vehicle control should be 1 µL of pure DMSO in 1 mL of media (a 0.1% final DMSO concentration).
-
Test for Toxicity: Before starting a large experiment, run a dose-response curve with the vehicle alone to determine the maximum concentration that does not cause toxicity or other artifacts in your system. Most cell lines can tolerate DMSO up to 0.5%, but this should be empirically determined.
Q3: What are the best positive controls for an ENPP1 inhibition experiment?
A3: Positive controls validate that your assay system is working correctly.
-
For Biochemical Assays: Use a known, well-characterized ENPP1 inhibitor with a documented IC50 value. This confirms that the enzyme is active and responsive to inhibition.
-
For Cell-Based STING Pathway Assays: Treat wild-type cells directly with a STING agonist like 2'3'-cGAMP.[9] This bypasses ENPP1 and directly activates the downstream pathway, confirming the integrity of the signaling cascade (STING, TBK1, IRF3).
| Control Type | Purpose | In Biochemical Assay | In Cell-Based Assay (e.g., measuring IFN-β) |
| Vehicle Control | Accounts for solvent effects. | Reagent buffer + Vehicle (e.g., DMSO). Represents 0% inhibition. | Cells + Media + Vehicle. Establishes baseline IFN-β level. |
| No-Enzyme Control | Defines background signal. | Reagent buffer + Substrate (No ENPP1). Represents 100% inhibition. | Not applicable. |
| Genetic Control | Confirms on-target activity. | Not applicable. | ENPP1-KO cells + ENPP1-IN-17. Should show no increase in IFN-β. |
| Positive Control | Validates assay components. | ENPP1 + Substrate + Known Inhibitor. Should show expected inhibition. | Cells + STING Agonist (e.g., cGAMP). Should show robust IFN-β production. |
Troubleshooting Guide
Problem 1: My ENPP1-IN-17 shows no effect in a biochemical assay.
Your inhibitor does not reduce the activity of purified ENPP1 enzyme in vitro.
Problem 2: I'm not seeing the expected downstream effect (e.g., STING activation) in my cell-based assay.
ENPP1-IN-17 does not induce IFN-β production or IRF3 phosphorylation in your cells.
-
Check ENPP1 Expression: Does your cell line express ENPP1 at a sufficient level? Verify with qPCR, Western blot, or by consulting literature and databases like the Cancer Cell Line Encyclopedia (CCLE). If expression is low or absent, the inhibitor will have no target.[8]
-
Confirm Pathway Integrity: Treat the cells with a direct STING agonist (e.g., 2'3'-cGAMP). If this fails to induce a response, the issue lies downstream of ENPP1 (e.g., low STING expression, mutated pathway components).
-
Is there endogenous cGAMP production? ENPP1 inhibition prevents the degradation of extracellular cGAMP. For a robust response, there must be a source of cGAMP, which is produced by cGAS in response to cytosolic DNA. Some cell lines may have low basal cGAS activity. You may need to co-treat with a DNA-damaging agent or transfect with DNA to stimulate cGAS and provide a substrate for ENPP1.[4]
-
Inhibitor Permeability and Stability: Ensure the inhibitor is stable in your cell culture media over the time course of the experiment and can access the extracellular, membrane-bound ENPP1 enzyme.
Problem 3: My vehicle control is showing an effect (e.g., toxicity or pathway activation).
-
Reduce Vehicle Concentration: The most common cause is that the final vehicle concentration (e.g., of DMSO) is too high for your specific cell line. Perform a dose-response experiment with the vehicle alone to find the highest non-toxic concentration. A final concentration of ≤0.1% DMSO is generally safe for most applications.
-
Check for Contamination: Ensure the vehicle stock is pure and not contaminated with other active compounds. Use a fresh, unopened stock of high-purity solvent if contamination is suspected.
Experimental Protocols
Protocol 1: In Vitro ENPP1 Biochemical Inhibition Assay
This protocol outlines a generic fluorescence-based assay to measure the phosphodiesterase activity of purified ENPP1 and its inhibition by ENPP1-IN-17.
Materials:
-
Recombinant human ENPP1 protein
-
Assay Buffer (e.g., Tris-based buffer, pH 9.0, with MgCl₂ and ZnCl₂)
-
ENPP1-IN-17 and a known positive control inhibitor
-
Vehicle (e.g., DMSO)
-
Black, 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dilute ENPP1 enzyme and substrate in cold assay buffer to desired working concentrations. Prepare a serial dilution of ENPP1-IN-17 and the positive control inhibitor in assay buffer containing a fixed percentage of vehicle (e.g., 0.5% DMSO).
-
Set Up Plate: Design the plate layout to include all necessary controls as shown in the diagram below.
-
Add Components:
-
To all wells, add 50 µL of assay buffer.
-
Add 25 µL of the appropriate inhibitor dilution or vehicle control to the corresponding wells.
-
Add 25 µL of diluted ENPP1 enzyme to all wells except the "No-Enzyme Control" wells. Add 25 µL of assay buffer to the no-enzyme wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the fluorogenic substrate to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin reading the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485 nm Ex / 520 nm Em for Tokyo Green™) in kinetic mode for 30-60 minutes.[10] The rate of increase in fluorescence is proportional to enzyme activity.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. Normalize the data by setting the average rate of the vehicle control as 100% activity (0% inhibition) and the no-enzyme control as 0% activity (100% inhibition). Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based STING Activation Assay
This protocol measures the downstream consequence of ENPP1 inhibition by quantifying the production of Interferon-beta (IFN-β) in a cell-based system.
Materials:
-
ENPP1-expressing cells (e.g., a human cancer cell line) and a corresponding ENPP1-KO cell line.
-
Complete cell culture medium.
-
ENPP1-IN-17 and vehicle (DMSO).
-
Positive Control: 2'3'-cGAMP.
-
Optional: DNA-damaging agent (e.g., etoposide) to induce endogenous cGAMP production.
-
96-well tissue culture plates.
-
ELISA kit for quantifying IFN-β in the supernatant.
Procedure:
-
Cell Seeding: Seed WT and ENPP1-KO cells into a 96-well plate at a density that will result in a 70-80% confluent monolayer the next day. Allow cells to adhere overnight.
-
Treatment Preparation: Prepare dilutions of ENPP1-IN-17 in complete medium. Also prepare medium containing vehicle only, and medium containing a known concentration of 2'3'-cGAMP (positive control).
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared treatment media to the appropriate wells (e.g., WT + Vehicle, WT + ENPP1-IN-17, ENPP1-KO + ENPP1-IN-17, WT + cGAMP).
-
If using a DNA-damaging agent to stimulate cGAS, add it to a subset of wells with and without the inhibitor.
-
-
Incubation: Incubate the plate for 24-48 hours in a standard cell culture incubator (37°C, 5% CO₂). The optimal time should be determined empirically.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
IFN-β Quantification: Measure the concentration of IFN-β in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the IFN-β levels across the different conditions. A successful experiment will show a significant increase in IFN-β in WT cells treated with ENPP1-IN-17 compared to vehicle, but little to no increase in ENPP1-KO cells treated with the inhibitor. The positive control (cGAMP) should induce high levels of IFN-β in both WT and KO cells.
| Cell Line | Treatment | Expected IFN-β Level | Interpretation |
| Wild-Type | Vehicle (DMSO) | Low (Baseline) | Establishes the basal level of STING activation. |
| Wild-Type | ENPP1-IN-17 | High | Successful on-target inhibition of ENPP1. |
| Wild-Type | 2'3'-cGAMP | Very High | Positive control confirms the STING pathway is functional. |
| ENPP1-KO | Vehicle (DMSO) | Low (Baseline) | Establishes baseline for the knockout line. |
| ENPP1-KO | ENPP1-IN-17 | Low (No change from baseline) | Crucial negative control; confirms the effect is ENPP1-dependent. |
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. caymanchem.com [caymanchem.com]
- 11. ENPP1/ENPP3 Cell-Based Activity Assay Kit - Labchem Catalog [labchem.com.my]
Validation & Comparative
A Comparative Guide to ENPP1 Inhibitors in Oncology: Benchmarking ENPP-1-IN-17 Against Key Competitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors in oncological research. This analysis is based on available preclinical data and aims to provide a clear overview of their relative potency and efficacy.
The inhibition of ENPP1 has emerged as a promising strategy in cancer immunotherapy. ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a critical second messenger in the innate immune response. By blocking ENPP1, these inhibitors aim to increase the concentration of cGAMP in the tumor microenvironment, thereby activating the STING pathway, leading to the production of type I interferons and subsequent anti-tumor immune responses. This mechanism holds the potential to turn immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors.
This guide provides a comparative analysis of several ENPP1 inhibitors, with a focus on available preclinical data.
Quantitative Comparison of ENPP1 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of ENPP-1-IN-17 and other notable ENPP1 inhibitors based on published preclinical data.
Table 1: In Vitro Potency of ENPP1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki | Source |
| This compound (and related compounds) | ENPP1 | Enzymatic Assay | IC50: 259.0 nM (vs. cGAMP) | [1] |
| ISM5939 | ENPP1 | Enzymatic Assay (cGAMP degradation) | IC50: 0.63 nM | [1][2] |
| AVA-NP-695 | ENPP1 | Enzymatic Assay | Data not specified | |
| SR-8314 | ENPP1 | Enzymatic Assay (ATP substrate) | Ki: 79 nM | [3][4] |
| OC-1 | ENPP1 | Enzymatic Assay | Ki: < 10 nM | |
| RBS2418 | ENPP1 | Enzymatic Assay (cGAMP and ATP hydrolysis) | Ki: 0.14 nM and 0.13 nM, respectively | |
| Enpp-1-IN-20 | ENPP1 | Enzymatic Assay | IC50: 0.09 nM | [5] |
| Compound 4e | ENPP1 | Enzymatic Assay | IC50: 0.188 µM | [6] |
Table 2: In Vivo Efficacy of ENPP1 Inhibitors
| Inhibitor | Mouse Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Combination Therapy | Source |
| ISM5939 | Syngeneic (CT26, MC38) | Colorectal | Oral | 67% (single dose, MC38) | Synergistic with anti-PD-L1 | |
| AVA-NP-695 | Syngeneic (4T1) | Breast Cancer | 6 mg/kg BID, Oral | Superior to Olaparib and anti-PD1 | Enhanced survival with anti-PD-L1, Olaparib, Paclitaxel | [7][8][9] |
| SR-8314 | Syngeneic | Not specified | Intraperitoneal | Anti-tumor activity observed | Not specified | [3][4] |
| OC-1 | Syngeneic (CT26, MC38) | Colorectal | Oral | 20-40% (monotherapy) | ~75% TGI with anti-PD1 | |
| RBS2418 | Syngeneic (Hepa1-6, GL261-luc) | Liver, Glioblastoma | Oral | Significant reduction in tumor growth | Not specified | |
| Unnamed Compound | Syngeneic (CT26) | Colorectal | 25 mg/kg, IV | 53% (monotherapy) | 81% TGI with anti-PD-L1 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibitors.
Caption: General experimental workflow for preclinical evaluation of ENPP1 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of ENPP1 inhibitors.
In Vitro ENPP1 Enzymatic Inhibition Assay (Transcreener® AMP²/GMP² Assay)
This assay quantitatively measures the inhibition of ENPP1 activity by detecting the product (AMP/GMP) of cGAMP or ATP hydrolysis.
-
Reagents and Materials:
-
Recombinant human ENPP1 enzyme.
-
Substrate: 2'3'-cGAMP or ATP.
-
Test inhibitors (e.g., this compound) at various concentrations.
-
Transcreener® AMP²/GMP² Assay Kit (contains AMP/GMP antibody, tracer, and stop/detect buffer).
-
Assay plates (e.g., 384-well).
-
Plate reader capable of fluorescence polarization.
-
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).
-
Add ENPP1 enzyme to the wells of the assay plate.
-
Add the test inhibitor at various dilutions to the wells.
-
Initiate the enzymatic reaction by adding the substrate (cGAMP or ATP).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding the Transcreener® stop/detect buffer containing the AMP/GMP antibody and tracer.
-
Incubate for a further 60-90 minutes at room temperature.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[10][11][12]
-
Cell-Based STING Activation Assay (THP-1 Dual™ Reporter Cells)
This assay determines the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context.
-
Reagents and Materials:
-
THP-1 Dual™ reporter cells (engineered to express a secreted luciferase reporter under the control of an IRF-inducible promoter).
-
Cell culture medium (e.g., RPMI 1640) with supplements.
-
2'3'-cGAMP.
-
Test inhibitors.
-
Luciferase detection reagent.
-
Luminometer.
-
-
Procedure:
-
Seed THP-1 Dual™ cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the ENPP1 inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a suboptimal concentration of 2'3'-cGAMP.
-
Incubate the cells for a further 18-24 hours.
-
Collect the supernatant and measure the luciferase activity using a luminometer.
-
Determine the fold-increase in STING activation relative to cells treated with cGAMP alone.[3][4]
-
In Vivo Tumor Growth Inhibition Studies in Syngeneic Mouse Models
These studies assess the anti-tumor efficacy of ENPP1 inhibitors in immunocompetent mice.
-
Animal Models:
-
Syngeneic mouse strains (e.g., BALB/c, C57BL/6).
-
Tumor cell lines compatible with the mouse strain (e.g., 4T1 for BALB/c; CT26, MC38 for C57BL/6).
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (vehicle control, inhibitor monotherapy, combination therapy).
-
Administer the ENPP1 inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
For combination studies, administer the other therapeutic agent (e.g., anti-PD-1 antibody) according to its established protocol.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry).
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage reduction in tumor volume compared to the vehicle control group.[8][13][14][15][16]
-
Concluding Remarks
The available preclinical data highlights a competitive landscape for ENPP1 inhibitors in oncology. While this compound shows activity, newer compounds like ISM5939 and RBS2418 demonstrate significantly higher potency in in vitro assays. In vivo studies with compounds such as AVA-NP-695 and OC-1 have shown promising anti-tumor efficacy, particularly in combination with immune checkpoint inhibitors.
The choice of an ENPP1 inhibitor for further research and development will likely depend on a combination of factors including potency, selectivity, pharmacokinetic properties, and performance in relevant in vivo cancer models. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these promising therapeutic agents.
References
- 1. neuron.expert [neuron.expert]
- 2. Insilico Medicine Develops AI-Designed ENPP1 Inhibitor ISM5939 for Cancer Immunotherapy [trial.medpath.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. noblelifesci.com [noblelifesci.com]
- 16. championsoncology.com [championsoncology.com]
Enhancing Innate Immunity: A Comparative Guide to ENPP1 Inhibitors and their Impact on IFN-β Production
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of small molecule inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). By inhibiting ENPP1, these compounds prevent the degradation of the crucial second messenger 2'3'-cyclic GMP-AMP (cGAMP), leading to the activation of the STING (Stimulator of Interferon Genes) pathway and subsequent production of type I interferons, such as IFN-β. This mechanism holds significant therapeutic promise for cancer immunotherapy.
While specific experimental data for "Enpp-1-IN-17" on IFN-β production is not extensively available in the public domain, this guide will focus on the broader class of ENPP1 inhibitors, providing a framework for evaluating their efficacy. We will compare known inhibitors, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
The Role of ENPP1 in the cGAS-STING Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs in cancer cells. Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of 2'3'-cGAMP. This cyclic dinucleotide then binds to and activates STING, an endoplasmic reticulum-resident protein. STING activation initiates a signaling cascade that culminates in the phosphorylation of IRF3 (Interferon Regulatory Factor 3) and the activation of NF-κB. These transcription factors then translocate to the nucleus to drive the expression of type I interferons, most notably IFN-β, and other pro-inflammatory cytokines.[1][2]
ENPP1 acts as a key negative regulator of this pathway by hydrolyzing extracellular 2'3'-cGAMP, thereby dampening the STING-mediated immune response.[2] By inhibiting ENPP1, small molecules can protect 2'3'-cGAMP from degradation, leading to sustained STING activation and an amplified IFN-β response. This has been shown to enhance anti-tumor immunity.[1]
Comparison of ENPP1 Inhibitors
Several small molecule inhibitors of ENPP1 have been developed and have shown promise in preclinical studies. While direct quantitative comparisons of IFN-β induction are often lacking in publicly available data, we can compare their potency in inhibiting ENPP1 activity.
| Compound | Target | In Vitro Potency | Effect on IFN-β Production |
| This compound | ENPP1 | Data not publicly available | Data not publicly available |
| SR-8314 | ENPP1 | Kᵢ = 0.079 µM[3][4] | Significantly increased gene expression and secretion of IFN-β in THP-1 cells.[3][4] |
| MV-626 | ENPP1 | Potent and selective inhibitor (specific IC₅₀/Kᵢ not detailed in abstracts)[5][6] | Blocks cGAMP hydrolysis and enhances STING activation.[5] |
| ISM5939 | ENPP1 | IC₅₀ = 0.63 nM (enzymatic assay); EC₅₀ = 330 nM (cellular assay)[7] | Stabilizes extracellular cGAMP to activate bystander antigen-presenting cells without inducing systemic toxic inflammatory cytokine release.[8] |
| SR-8541A | ENPP1 | Potent inhibitor (specific IC₅₀/Kᵢ not detailed in abstract)[9] | Significant increase in IFNβ gene expression.[9] |
| Enpp-1-IN-20 | ENPP1 | IC₅₀ = 0.09 nM (enzymatic assay); IC₅₀ = 8.8 nM (cellular assay)[10] | Significant potency in STING pathway stimulation in vitro.[10] |
Note: The lack of standardized reporting for IFN-β induction (e.g., fold change, concentration) across different studies makes a direct quantitative comparison challenging. Researchers are encouraged to perform head-to-head comparisons under identical experimental conditions.
Key Experimental Protocols
To validate the effect of ENPP1 inhibitors on IFN-β production, a series of well-established experimental protocols are typically employed.
ENPP1 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of ENPP1.
Methodology:
-
Enzyme and Substrate: Recombinant human ENPP1 is used as the enzyme source. A suitable substrate, such as ATP or a fluorogenic analog, is used.[3] The hydrolysis of 2'3'-cGAMP can also be directly measured.
-
Reaction: The inhibitor at various concentrations is pre-incubated with ENPP1. The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The product of the enzymatic reaction is quantified. For ATP hydrolysis, a luciferase-based assay (e.g., Cell Titer-Glo) can be used to measure the remaining ATP.[3] For 2'3'-cGAMP hydrolysis, the resulting AMP and GMP can be detected using methods like HPLC or a specific phosphodiesterase assay.
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of the enzyme activity (IC₅₀) is calculated by fitting the data to a dose-response curve.
Cellular Assay for STING Activation and IFN-β Production
Objective: To measure the ability of an ENPP1 inhibitor to induce STING-dependent IFN-β production in a cellular context.
Methodology:
-
Cell Lines: Human monocytic cell lines like THP-1, which have a functional cGAS-STING pathway, are commonly used.[3][4] Co-culture systems with a cancer cell line that produces cGAMP and an immune cell line that responds to it can also be employed.
-
Treatment: Cells are treated with the ENPP1 inhibitor in the presence of a STING agonist (e.g., 2'3'-cGAMP) or a stimulus that induces endogenous cGAMP production (e.g., transfection with dsDNA).
-
Measurement of IFN-β mRNA: After a suitable incubation period (e.g., 6-24 hours), total RNA is extracted from the cells. The expression level of the IFN-β gene (IFNB1) is quantified using quantitative real-time PCR (qPCR). Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH or ACTB).
-
Measurement of IFN-β Protein: The concentration of secreted IFN-β in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The fold change in IFN-β mRNA expression or the concentration of secreted IFN-β protein is compared between inhibitor-treated and vehicle-treated cells.
Visualizing the Pathway and Experimental Design
To better understand the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: cGAS-STING pathway and ENPP1 inhibition.
Caption: Workflow for validating ENPP1 inhibitors.
References
- 1. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 6. MV-626, a potent and selective inhibitor of ENPP1 enhances STING activation and augments T-cell mediated anti-tumor activity in vivo | Semantic Scholar [semanticscholar.org]
- 7. Insilico Medicine Develops AI-Designed ENPP1 Inhibitor ISM5939 for Cancer Immunotherapy [trial.medpath.com]
- 8. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Enpp-1-IN-17's Cross-reactivity with other Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enpp-1-IN-17's Selectivity Profile
This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), a key enzyme in the regulation of extracellular nucleotide metabolism and innate immunity. Given the therapeutic potential of targeting ENPP1, particularly in immuno-oncology, understanding the selectivity of its inhibitors is paramount to predicting potential off-target effects and ensuring a favorable safety profile. This guide provides a comparative analysis of the cross-reactivity of this compound with other phosphodiesterases, supported by available experimental data and detailed methodologies.
Executive Summary
Quantitative Analysis of Inhibitor Selectivity
The following table summarizes the available inhibitory activity of this compound and the comparative inhibitor ISM5939 against various phosphodiesterases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are standard measures of inhibitor potency.
| Inhibitor | Target | Substrate | IC50 / Ki (nM) | Selectivity vs. ENPP1 | Reference |
| This compound | ENPP1 | cGAMP | 100 - 1000 (Ki) | - | [1][2] |
| ENPP1 | ATP | > 1000 (Ki) | >6.4-fold (cGAMP vs ATP) | [1][2] | |
| ENPP2 | - | - (High Selectivity) | - | [3] | |
| ENPP3 | - | - (10-fold Selectivity) | - | [3] | |
| ISM5939 | ENPP1 | 2',3'-cGAMP | 0.63 (IC50) | - | |
| ENPP1 | ATP | 9.28 (IC50) | - | ||
| ENPP2 | - | >10,000 (IC50) | >15,000-fold | ||
| ENPP3 | - | ~2142 (IC50) | >3,400-fold |
Note: The selectivity for this compound against ENPP2 and ENPP3 is mentioned in commercial literature without specific IC50 values, indicating high and moderate selectivity, respectively. The data for ISM5939 provides a quantitative comparison of selectivity within the ENPP family.
Signaling Pathway and Inhibition
The following diagram illustrates the role of ENPP1 in the cGAS-STING pathway and the mechanism of its inhibition by this compound.
Caption: ENPP1 hydrolyzes extracellular 2'3'-cGAMP, inhibiting the STING pathway. This compound blocks this activity.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for drug development. Below are detailed methodologies for key experiments cited in the analysis of ENPP1 inhibitors.
ENPP1 Inhibition Assay (based on AMP-Glo™ Assay)
This assay quantifies the amount of AMP produced from the hydrolysis of ATP or cGAMP by ENPP1. The inhibition by a test compound is measured by the reduction in AMP production.
Materials:
-
Recombinant human ENPP1 enzyme
-
Substrates: ATP or 2',3'-cGAMP
-
Test inhibitor (e.g., this compound)
-
AMP-Glo™ Assay Kit (Promega)
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the ENPP1 enzyme in assay buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding 5 µL of the substrate (ATP or cGAMP) solution in assay buffer. The final substrate concentration should be close to its Km value for ENPP1.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
AMP Detection:
-
Stop the enzymatic reaction by adding 5 µL of AMP-Glo™ Reagent I. Incubate for 60 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of AMP-Glo™ Reagent II to convert AMP to ATP. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of AMP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Selectivity Assays against other Phosphodiesterases (General Protocol)
To determine the selectivity of an inhibitor, its activity is tested against a panel of related enzymes under similar assay conditions.
Procedure:
-
The general protocol for the ENPP1 inhibition assay is adapted for other phosphodiesterases (e.g., ENPP2, ENPP3, and other PDE family members).
-
Use the specific recombinant enzyme and its preferred substrate for each assay. For example, for other PDE family members, radiolabeled cAMP or cGMP are often used as substrates, and the product is quantified by scintillation counting after separation by chromatography.
-
The inhibitor is tested at a range of concentrations to generate a dose-response curve for each enzyme.
-
The IC50 values are calculated for each target enzyme.
-
The selectivity is determined by calculating the ratio of the IC50 value for the off-target enzyme to the IC50 value for the primary target (ENPP1).
Conclusion
This compound is a potent inhibitor of ENPP1 with a favorable selectivity profile, particularly within the ENPP family. While comprehensive public data on its cross-reactivity against a broad panel of phosphodiesterases is limited, the available information suggests a low potential for off-target effects on closely related enzymes. The comparative data with ISM5939 further strengthens the case for the feasibility of developing highly selective ENPP1 inhibitors. The provided experimental protocols offer a foundational understanding of the methodologies used to assess the potency and selectivity of such compounds, which is critical for their continued development as therapeutic agents.
References
Enpp-1-IN-17: A Comparative Analysis of Selectivity for cGAMP over ATP Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ENPP1 is a critical enzyme in regulating innate immunity through its hydrolysis of the second messenger cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway. Concurrently, ENPP1 is a known ATPase, and its hydrolysis of ATP plays a role in purinergic signaling and bone mineralization. The dual functionality of ENPP1 necessitates the development of inhibitors with high selectivity for cGAMP hydrolysis to minimize off-target effects. This guide summarizes the kinetic parameters of ENPP1 for both substrates, details the experimental protocols for assessing inhibitor selectivity, and provides a comparative overview of known ENPP1 inhibitors.
ENPP1 Substrate Kinetics
Understanding the baseline kinetic parameters of ENPP1 for both cGAMP and ATP is crucial for evaluating inhibitor selectivity. The following table summarizes the Michaelis-Menten constants (Km) and catalytic rates (kcat) for ENPP1 with each substrate.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 2',3'-cGAMP | 15[1] | 4[1] | 2.7 x 10⁵ |
| ATP | 20[1] | 12[1] | 6.0 x 10⁵ |
Table 1: Kinetic parameters of recombinant ENPP1 for cGAMP and ATP hydrolysis. Data indicates that while ENPP1 has a slightly higher affinity for cGAMP (lower Km), its turnover rate for ATP is faster.
Comparative Selectivity of ENPP1 Inhibitors
The ideal ENPP1 inhibitor for immunotherapy applications would selectively block cGAMP degradation to enhance STING signaling, while having minimal impact on ATP hydrolysis. The following table presents selectivity data for two distinct ENPP1 inhibitors.
| Inhibitor | IC50 (cGAMP Hydrolysis) | IC50 (ATP Hydrolysis) | Selectivity (Fold) |
| ENPP1 Inhibitor C | Not specified | Not specified | ~35-fold for cGAMP[2] |
| RBS2418 | Ki = 0.14 nM[3] | Ki = 0.13 nM[3] | No significant selectivity |
Table 2: Comparative selectivity of representative ENPP1 inhibitors. "ENPP1 Inhibitor C" demonstrates a clear preference for inhibiting cGAMP hydrolysis, whereas RBS2418 inhibits both substrate hydrolyses with similar high potency.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for assessing ENPP1-mediated cGAMP and ATP hydrolysis.
cGAMP Hydrolysis Assay (Thin-Layer Chromatography)
This method directly visualizes the conversion of radiolabeled cGAMP to its hydrolyzed products.
Materials:
-
Recombinant ENPP1 enzyme
-
[³²P]-labeled cGAMP
-
ENPP1 inhibitor of interest (e.g., Enpp-1-IN-17)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂
-
Thin-Layer Chromatography (TLC) plate (e.g., silica gel 60)
-
Mobile Phase: e.g., 1:1 mixture of acetonitrile and water
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of recombinant ENPP1, and varying concentrations of the ENPP1 inhibitor.
-
Initiate the reaction by adding [³²P]-labeled cGAMP to the mixture.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding EDTA to chelate the essential zinc ions for ENPP1 activity.
-
Spot a small volume of the reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate mobile phase to separate the intact [³²P]-cGAMP from the hydrolyzed [³²P]-AMP product.
-
Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager.
-
Quantify the intensity of the spots corresponding to cGAMP and AMP to determine the percentage of hydrolysis and calculate IC50 values.
ATP Hydrolysis Assay (Luciferase-Based)
This high-throughput compatible assay measures the amount of ATP remaining after the enzymatic reaction.
Materials:
-
Recombinant ENPP1 enzyme
-
ATP
-
ENPP1 inhibitor of interest (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂
-
Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of recombinant ENPP1, and varying concentrations of the ENPP1 inhibitor.
-
Initiate the reaction by adding ATP to the mixture.
-
Incubate the reaction at 37°C for a predetermined time.
-
Stop the reaction by adding the luciferase-based ATP detection reagent. This reagent lyses the enzyme and provides the necessary components for the luciferase reaction.
-
Measure the luminescence signal using a luminometer. The signal is directly proportional to the amount of ATP remaining in the well.
-
Calculate the percentage of ATP hydrolysis and determine the IC50 values for the inhibitor.
Visualizing the Landscape
To better understand the context of ENPP1 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound on ENPP1.
Caption: Experimental workflow for determining the selectivity of ENPP1 inhibitors.
References
In Vivo Anti-Tumor Efficacy of ENPP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of Enpp-1-IN-17 and other leading ENPP1 inhibitors. The data presented is compiled from available preclinical research to aid in the evaluation of these compounds for cancer immunotherapy.
Introduction to ENPP1 Inhibition in Cancer Therapy
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway. By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens innate immune responses against tumors. Inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity by increasing the concentration of cGAMP in the tumor microenvironment, leading to STING activation, cytokine production, and subsequent T-cell-mediated tumor cell killing. This guide focuses on the in vivo validation of this compound and compares its performance with other notable ENPP1 inhibitors.
Comparative Analysis of In Vivo Anti-Tumor Activity
The following tables summarize the available quantitative data on the in vivo efficacy of this compound and its alternatives in various syngeneic mouse tumor models.
Table 1: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | Data not publicly available in primary research literature | Data not available | Data not available | Potent inhibitor of ENPP1-mediated cGAMP and ATP hydrolysis.[1] |
| SR-8314 | Syngeneic murine tumor model | Intraperitoneal injection | Not specified | Increased infiltration of CD3+, CD4+, and CD8+ T cells in tumors.[2][3] |
| MV-626 | Panc02-SIY | 5 daily intraperitoneal doses | Tumor growth delay | Well-tolerated; combination with radiation therapy increased overall survival.[4][5] |
| MC38 | Not specified | Confirmed activity | Enhanced overall survival when combined with anti-PD-L1.[5] | |
| STF-1623 | Panc02 | Systemic administration | Delayed tumor growth | Synergizes with ionizing radiation.[6] |
| 4T1 | Not specified | Delayed primary tumor growth and prolonged survival.[7] | ||
| ISM5939 | MC38 | 30 mg/kg, p.o. BID | 67% (monotherapy) | Synergistic effects with anti-PD-L1 and anti-PD-1.[8] |
| CT26 | Not specified | Significant anti-tumor efficacy | Well-tolerated with a good safety profile.[8] | |
| AVA-NP-695 | 4T1 | 6mg/kg BID | 44% (monotherapy) | Superior tumor growth inhibition and reduced metastasis compared to Olaparib and anti-PD-1.[9] |
Table 2: In Vitro Potency of ENPP1 Inhibitors
| Compound | IC50 / Ki | Assay Conditions |
| This compound | IC50: 259.0 nM (vs. 2,3-cGAMP), 1328.0 nM (vs. ATP) | Enzymatic assay (pH 7.4)[1] |
| SR-8314 | Ki: 0.079 µM | Not specified[2] |
| MV-626 | Ki: 5 nM | Not specified[5] |
| STF-1623 | Ki,app: 16 nM | In vitro ³²P-cGAMP TLC assay (pH 7.5)[10] |
| ISM5939 | IC50: 0.63 nM (vs. 2,3-cGAMP), 9.28 nM (vs. ATP) | Enzymatic assay (pH 7.4)[1][8] |
| AVA-NP-695 | Not specified | Not specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of ENPP1 inhibitors and a general workflow for in vivo validation studies.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of small molecule ENPP1 inhibitors
A Comparative Analysis of Small Molecule ENPP1 Inhibitors for Researchers and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and purinergic signaling.[1] Recently, ENPP1 has gained significant attention as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway.[1][2] Cancer cells can export the immunotransmitter cGAMP, which activates the STING pathway in host cells to initiate an anti-cancer immune response.[2] ENPP1, present on the cell surface, hydrolyzes extracellular 2',3'-cyclic GMP-AMP (cGAMP), thereby dampening this innate immune activation and allowing tumors to evade immune surveillance.[3][4]
The inhibition of ENPP1 is a promising therapeutic strategy in immuno-oncology. By blocking ENPP1's enzymatic activity, small molecule inhibitors can increase the local concentration of cGAMP, leading to robust STING activation and enhanced anti-tumor immunity.[3][5] This guide provides a comparative analysis of prominent small molecule ENPP1 inhibitors, presenting key performance data, experimental methodologies, and relevant signaling pathways to aid researchers in this field.
Comparative Data of Small Molecule ENPP1 Inhibitors
The following table summarizes the quantitative data for several known small molecule ENPP1 inhibitors. These compounds represent different chemical scaffolds and stages of development, from preclinical research to clinical trials.
| Inhibitor | Chemical Class | Enzymatic Potency (IC50/Ki) | Cellular Potency (EC50/IC50) | Selectivity | Clinical Trial Status |
| ISM5939 | Oral Small Molecule | IC50: 0.63 nM[6] | EC50: 330 nM (MDA-MB-231 cells)[6] | Selective; no significant activity on 44 other targets in a safety panel[6] | Phase 1 (Solid Tumors)[3][7] |
| RBS2418 | Oral Small Molecule | Potent and selective[8] | - | Selective[8] | Phase 1 (Advanced/Metastatic Solid Tumors)[3][8][9] |
| TXN10128 | Small Molecule | - | - | - | Phase 1 (Locally Advanced/Metastatic Solid Tumors)[3] |
| SR-8541A | Small Molecule | - | - | - | Phase 1 (Advanced/Metastatic Solid Tumors)[3] |
| OC-1 | Small Molecule | Ki < 10 nM[10] | - | Selective against 15 other phosphodiesterases (IC50 > 30 µM)[10] | Preclinical[10] |
| LCB33 | Small Molecule | IC50: 0.9 pM (pNP-TMP substrate), 1 nM (cGAMP substrate)[11] | - | High selectivity in PDE and kinase panels[11] | Preclinical[11] |
| Enpp-1-IN-20 | Small Molecule | IC50: 0.09 nM[12] | IC50: 8.8 nM[12] | - | Preclinical[12] |
| STF-1623 | Cell-impermeable | - | - | Specific inhibitor[8][13] | Preclinical[13] |
| QS1 | Quinazoline-piperidine-sulfamide | IC50: 36 nM (ATP substrate, pH 9.0); Ki: 1.6 µM (cGAMP substrate, pH 7.4)[14] | - | Known to non-specifically block cGAMP export[14] | Preclinical Tool Compound[14] |
| ZX-8177 | Small Molecule | - | - | - | Preclinical[8] |
Signaling Pathway Visualization
The cGAS-STING pathway is central to the mechanism of action for ENPP1 inhibitors in an oncology context. The diagram below illustrates this pathway, highlighting the role of ENPP1 and the intervention point for its inhibitors.
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is critical. Below are methodologies for two common types of in vitro ENPP1 inhibitor screening assays.
Fluorogenic Inhibitor Screening Assay
This method relies on a synthetic substrate that becomes fluorescent upon cleavage by ENPP1.
Principle: The assay uses a fluorogenic ENPP1 substrate like Tokyo Green™-mAMP (TG-mAMP). ENPP1 cleaves this substrate, releasing the fluorescent molecule "Tokyo Green™", which can be quantified.[15] The inhibitory potential of a compound is determined by its ability to reduce the rate of fluorescence generation.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 Assay Buffer
-
Fluorogenic Substrate (e.g., TG-mAMP)
-
Test compounds (inhibitors) and solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., ENPP1 Inhibitor C Assay Reagent)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Prepare working solutions of the ENPP1 enzyme and the fluorogenic substrate in assay buffer.
-
To the wells of a 96-well plate, add 50 µL of assay buffer.
-
Add 20 µL of the diluted ENPP1 enzyme to all wells except the "no enzyme" control.
-
Add 10 µL of the test compound at various concentrations, the positive control, or solvent (for 100% activity wells) to the appropriate wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 485/520 nm for Tokyo Green™).[15]
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the solvent control and calculate IC50 values by fitting the data to a dose-response curve.
Transcreener® AMP²/GMP² Assay
This is a homogenous immunoassay that directly measures the AMP and GMP products of ENPP1's hydrolysis of cGAMP or ATP.
Principle: The assay uses an antibody that selectively binds AMP/GMP and a corresponding far-red fluorescent tracer.[16] AMP/GMP produced by ENPP1 in the reaction competes with the tracer for antibody binding. This competition leads to a change in the fluorescence properties of the tracer (e.g., a decrease in fluorescence polarization), which is proportional to the amount of AMP/GMP produced.[16][17]
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 Assay Buffer
-
Substrate (e.g., 2',3'-cGAMP or ATP)
-
Test compounds (inhibitors)
-
Transcreener® AMP²/GMP² Assay reagents (Antibody and Tracer)
-
Stop/Detect Buffer
-
Low-volume 384-well plate
-
Plate reader capable of fluorescence polarization (FP) or TR-FRET measurement
Procedure:
-
Dispense the test compound at various concentrations into the wells of the 384-well plate.
-
Add the ENPP1 enzyme and substrate (e.g., cGAMP) to initiate the enzymatic reaction.
-
Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.[17]
-
Terminate the enzymatic reaction and initiate detection by adding the Stop/Detect buffer containing the AMP/GMP antibody.
-
Add the fluorescent tracer and incubate for a further 60-90 minutes to allow the detection reaction to reach equilibrium.
-
Read the plate on a fluorescence polarization reader.
-
Convert the raw FP data to pmol of AMP/GMP produced using a standard curve.
-
Calculate IC50 values by plotting the product formed against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram outlines a typical high-throughput screening (HTS) workflow for identifying novel ENPP1 inhibitors.
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 2. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. providence.elsevierpure.com [providence.elsevierpure.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
- 8. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ENPP1 Inhibitor Triggers Innate Immunity in Solid Tumors | Technology Networks [technologynetworks.com]
- 14. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Showdown: ENPP1 Inhibitors Versus Direct STING Agonists in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, the quest for potent yet safe cancer immunotherapies is a paramount challenge. The activation of the STING (Stimulator of Interferon Genes) pathway has emerged as a promising strategy to awaken the innate immune system against tumors. Two distinct approaches to harness this pathway are now at the forefront of preclinical and clinical investigation: direct STING agonists and the more recent class of ENPP1 inhibitors. This guide provides an objective, data-driven comparison of these two modalities, with a focus on the performance of representative ENPP1 inhibitors against direct STING agonists.
While direct head-to-head studies of a specific compound named "Enpp-1-IN-17" are not extensively available in the public domain, this guide will utilize preclinical data from well-characterized ENPP1 inhibitors, such as ISM5939 and SR-8541A, as representative of this class of molecules. These will be compared with data from various direct STING agonists that have been evaluated in similar preclinical settings.
Executive Summary
ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is a key enzyme that negatively regulates the STING pathway by hydrolyzing its natural ligand, cGAMP.[1][2] By inhibiting ENPP1, the concentration of tumor-derived cGAMP in the tumor microenvironment (TME) increases, leading to a localized and sustained activation of STING in immune cells.[3][4] This contrasts with direct STING agonists, which are synthetic molecules designed to directly bind and activate the STING protein.[5][6] While potent, direct STING agonists have been associated with challenges such as systemic cytokine release and the need for intratumoral administration.[7][8] ENPP1 inhibitors, on the other hand, are emerging as a potentially safer and more targeted approach to STING pathway modulation, with several candidates demonstrating oral bioavailability and a favorable safety profile in preclinical models.[9][10]
Data Presentation: A Comparative Analysis
The following tables summarize the available preclinical data for representative ENPP1 inhibitors and direct STING agonists, providing a quantitative comparison of their key performance indicators.
Table 1: In Vitro Potency and Selectivity
| Compound Class | Representative Compound(s) | Target | IC50 / EC50 | Selectivity | Citation(s) |
| ENPP1 Inhibitor | ISM5939 | ENPP1 | 0.63 nM (enzymatic) | >15,000-fold vs ENPP2, >3,400-fold vs ENPP3 | [9] |
| SR-8541A | ENPP1 | 1.4 nM (enzymatic) | High (details not specified) | [11] | |
| Direct STING Agonist | ADU-S100 (MIW815) | STING | Low nanomolar (cellular) | Activates all known human STING variants | [12] |
| BMS-986301 | STING | Low nanomolar (cellular) | Not specified | [12] |
Table 2: In Vivo Antitumor Efficacy (Syngeneic Mouse Models)
| Compound Class | Representative Compound | Mouse Model | Dosing | Monotherapy TGI (%) | Combination TGI (%) (with anti-PD-1/PD-L1) | Citation(s) |
| ENPP1 Inhibitor | ISM5939 | MC38 (colorectal) | 30 mg/kg, p.o. BID | 67% | 96% (vs 53% for anti-PD-L1 alone) | [9][13] |
| Unnamed Candidate | CT-26 (colorectal) | 25 mg/kg, IV | 53% | 81% (with anti-PD-L1) | [8] | |
| Unnamed Candidate | CT-26 (colorectal) | 25 mg/kg, p.o. | 39% | 86% (with anti-PD-L1) | [8] | |
| Direct STING Agonist | ADU-S100 (MIW815) | Various models | Intratumoral | Significant tumor clearance | Synergistic with anti-PD-1/CTLA-4 | [12] |
| BMS-986301 | CT26, MC38 (colorectal) | Not specified | >90% regression (injected & non-injected tumors) | 80% complete regression (single dose with anti-PD-1) | [12] |
TGI: Tumor Growth Inhibition; p.o.: oral administration; BID: twice daily; IV: intravenous.
Table 3: Pharmacokinetics and Safety Profile
| Feature | ENPP1 Inhibitors (Representative) | Direct STING Agonists (General) | Citation(s) |
| Administration Route | Oral bioavailability demonstrated (e.g., SR-8541A ~50%) | Primarily intratumoral injection; systemic administration challenging | [8][11] |
| Systemic Exposure | Designed for controlled systemic exposure | Rapid clearance and potential for systemic side effects | [8][14] |
| Cytokine Release | No significant systemic pro-inflammatory cytokine induction reported | Risk of systemic cytokine release ("cytokine storm") | [3][7] |
| Safety Margin | Favorable safety margin in preclinical studies | Narrow therapeutic window for some compounds | [5][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of ENPP1 inhibitors and direct STING agonists.
In Vivo Syngeneic Mouse Tumor Model for Efficacy Studies
Objective: To evaluate the antitumor efficacy of an investigational immunotherapy, alone and in combination with checkpoint inhibitors, in a mouse model with a competent immune system.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice.
-
Syngeneic tumor cell lines (e.g., MC38 or CT26 colorectal carcinoma, B16F10 melanoma).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Investigational ENPP1 inhibitor or direct STING agonist.
-
Anti-PD-1/PD-L1 antibody or isotype control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Culture: Culture the chosen syngeneic tumor cell line in appropriate medium to 80-90% confluency.
-
Tumor Implantation: Harvest and resuspend tumor cells in sterile PBS. Subcutaneously inject 0.5-1 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor alone, anti-PD-1 alone, combination therapy).
-
Drug Administration:
-
ENPP1 Inhibitor: For orally bioavailable compounds, administer the drug via oral gavage at the specified dose and schedule (e.g., 30 mg/kg, twice daily).
-
Direct STING Agonist: For compounds requiring local administration, inject the drug directly into the tumor at the specified dose and schedule.
-
Checkpoint Inhibitor: Administer the anti-PD-1/PD-L1 antibody or isotype control via intraperitoneal injection at a typical dose of 100-200 µg per mouse, every 3-4 days.
-
-
Efficacy Assessment: Continue treatment and tumor measurements for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical analysis (e.g., two-way ANOVA) is used to determine significance.[4][15]
In Vitro Cytokine Release Assay
Objective: To assess the potential of an immunotherapy to induce cytokine release from human immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Investigational ENPP1 inhibitor or direct STING agonist.
-
Positive control (e.g., anti-CD3/CD28 antibodies or lipopolysaccharide).
-
Multi-well culture plates.
-
Cytokine detection assay kit (e.g., ELISA or multiplex bead-based assay for IFN-γ, TNF-α, IL-6, etc.).
Procedure:
-
PBMC Isolation and Plating: Isolate PBMCs from fresh human blood using density gradient centrifugation. Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Compound Treatment: Add the investigational compound at various concentrations to the wells. Include a vehicle control and a positive control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-6) in the supernatant using a validated assay according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of each cytokine against the compound concentration. Compare the cytokine levels induced by the investigational compound to the vehicle and positive controls.[16]
Pharmacokinetic (PK) Analysis in Mice
Objective: To determine the pharmacokinetic profile, including oral bioavailability, of a small molecule inhibitor.
Materials:
-
Male or female mice (strain as appropriate for the study).
-
Investigational compound.
-
Formulation vehicle for oral and intravenous administration.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Analytical equipment for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Dosing:
-
Intravenous (IV) Group: Administer the compound as a single bolus injection into the tail vein at a specific dose.
-
Oral (PO) Group: Administer the compound via oral gavage at a specific dose.
-
-
Blood Sampling: Collect serial blood samples from the mice at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Data Analysis:
-
Plot the plasma concentration of the compound versus time for both IV and PO administration.
-
Calculate key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2) using appropriate software.
-
Calculate the oral bioavailability (F%) using the formula: F (%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
-
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. scilit.com [scilit.com]
- 12. targetedonc.com [targetedonc.com]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
- 15. 1stoncology.com [1stoncology.com]
- 16. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of ENPP1 Inhibition with Radiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-tumor effects observed when combining ENPP1 inhibitors with radiation therapy. The content is based on preclinical experimental data and is intended to inform researchers, scientists, and drug development professionals on the validation of this therapeutic strategy.
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING innate immune pathway. By hydrolyzing the STING agonist cGAMP, ENPP1 dampens anti-tumor immune responses. Preclinical studies have demonstrated that inhibition of ENPP1, in combination with radiation therapy, leads to a potent synergistic anti-tumor effect. Radiation induces the release of cytosolic DNA from cancer cells, which is sensed by cGAS to produce cGAMP. The presence of an ENPP1 inhibitor prevents cGAMP degradation, leading to sustained STING activation, enhanced type I interferon production, and a robust, CD8+ T cell-dependent anti-tumor immune response. This guide summarizes the key experimental findings, outlines the methodologies used to validate this synergy, and provides a framework for future research in this promising area of immuno-oncology.
Data Presentation: In Vivo Synergy of ENPP1 Inhibitors and Radiation
The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic effect of ENPP1 inhibitors with radiation in murine cancer models.
| Treatment Group | Tumor Growth Inhibition (TGI) | Animal Model | Cancer Type | Reference |
| Compound [II] (prodrug) | 11% | Pan02 syngeneic mouse model | Pancreatic Ductal Carcinoma | [1] |
| Radiation | Not specified | Pan02 syngeneic mouse model | Pancreatic Ductal Carcinoma | [1] |
| Compound [II] + Radiation | 51% | Pan02 syngeneic mouse model | Pancreatic Ductal Carcinoma | [1] |
| Treatment Group | Tumor Growth Inhibition (TGI) | Animal Model | Cancer Type | Reference |
| ZX-8177 (25 mg/kg, oral, BID) | Not specified | Pan02 syngeneic mouse model | Pancreatic Cancer | [2][3] |
| Radiation (20 Gy) | 78.5% | Pan02 syngeneic mouse model | Pancreatic Cancer | [2][3] |
| ZX-8177 + Radiation | 100% (2 of 5 mice tumor-free) | Pan02 syngeneic mouse model | Pancreatic Cancer | [2][3] |
| Treatment Group | Median Survival | Animal Model | Cancer Type | Reference |
| Untreated | ~20 days | C57BL/6 mice with MC38 tumors | Colorectal Carcinoma | [4] |
| VIR3 (ENPP1 inhibitor) | ~25 days | C57BL/6 mice with MC38 tumors | Colorectal Carcinoma | [4] |
| Radiation (12 Gy) | ~35 days | C57BL/6 mice with MC38 tumors | Colorectal Carcinoma | [4] |
| VIR3 + Radiation | >60 days (significantly increased) | C57BL/6 mice with MC38 tumors | Colorectal Carcinoma | [4] |
Note: While specific data for a compound named "Enpp-1-IN-17" was not found in the public domain, the data for the novel small molecule ENPP1 inhibitors VIR3, compound [II], and ZX-8177 are presented as representative examples of this drug class.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in the validation of ENPP1 inhibitor synergy with radiation.
In Vivo Tumor Growth Delay and Survival Studies
This experiment is designed to assess the anti-tumor efficacy of an ENPP1 inhibitor in combination with radiation in a living organism.
1. Animal Model and Cell Line:
-
Animal: 6-8 week old C57BL/6 mice.
-
Cell Line: Murine colorectal carcinoma cells (MC38) or pancreatic ductal carcinoma cells (Pan02).
2. Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^5 MC38 cells) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
3. Treatment Groups:
-
Randomize mice into four groups:
-
Vehicle control (e.g., oral gavage or intraperitoneal injection).
-
ENPP1 inhibitor alone (e.g., VIR3 administered orally).
-
Radiation alone (e.g., 12 Gy single dose).
-
ENPP1 inhibitor in combination with radiation.
-
4. Drug and Radiation Administration:
-
ENPP1 Inhibitor: Administer the inhibitor at a predetermined dose and schedule (e.g., daily oral gavage starting when tumors are established).
-
Radiation: When tumors reach the target size, deliver a single dose of focused radiation (e.g., 12 Gy) to the tumor using a small animal irradiator with CT guidance.
5. Data Collection:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
Record survival data, with euthanasia performed when tumors reach a predetermined endpoint size or if signs of distress are observed.
6. Endpoint Analysis:
-
Compare tumor growth curves between the different treatment groups.
-
Perform statistical analysis on tumor growth delay and survival data (e.g., Kaplan-Meier survival curves with log-rank test).
Clonogenic Survival Assay
This in vitro assay is the gold standard for determining the cytotoxic and cytostatic effects of ionizing radiation and sensitizing agents on cancer cells.
1. Cell Culture:
-
Culture the cancer cell line of interest (e.g., a human or murine cancer cell line with known ENPP1 expression) in appropriate growth medium.
2. Cell Seeding:
-
Prepare a single-cell suspension and seed a precise number of cells into multi-well plates (e.g., 6-well plates). The number of cells seeded will vary depending on the radiation dose to ensure the formation of countable colonies (typically 50-100 colonies per well).
3. Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with the ENPP1 inhibitor at various concentrations for a specified duration (e.g., 24 hours) prior to irradiation.
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
4. Colony Formation:
-
After irradiation, replace the medium with fresh medium (with or without the inhibitor, depending on the experimental design).
-
Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
5. Staining and Counting:
-
Fix the colonies with a solution such as methanol and stain with crystal violet.
-
Count the number of colonies in each well.
6. Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies counted / Number of cells seeded x PE) x 100%.
-
Generate cell survival curves by plotting the SF against the radiation dose.
-
Determine the Dose Enhancement Factor (DEF), which is the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 50% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug. A DEF greater than 1 indicates a synergistic effect.
Mandatory Visualizations
Signaling Pathway of ENPP1 Inhibition and Radiation Synergy
Caption: ENPP1 Inhibition and Radiation Synergy Pathway.
Experimental Workflow for Validating Synergy
Caption: Experimental Workflow for Synergy Validation.
Logical Relationship of the Synergistic Effect
Caption: Logical Flow of Synergistic Action.
References
- 1. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Enpp-1-IN-17 and First-Generation ENPP1 Inhibitors in Cancer Immunotherapy Research
A new wave of highly potent and selective ENPP1 inhibitors, represented here by Enpp-1-IN-17, is poised to significantly advance cancer immunotherapy research. These next-generation molecules demonstrate substantial improvements in potency and potential for therapeutic application when benchmarked against first-generation inhibitors. This guide provides a detailed comparison of their performance, supported by experimental data and protocols relevant to researchers, scientists, and drug development professionals.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING signaling pathway, a key component of the innate immune system's response to cancer. By hydrolyzing the STING agonist cGAMP, ENPP1 dampens anti-tumor immunity. Inhibition of ENPP1 is therefore a promising strategy to restore and enhance the body's natural defenses against cancer.
Early research into ENPP1 inhibition was characterized by the use of nucleotide analogs and other non-nucleotide compounds that, while demonstrating the therapeutic principle, were limited by lower potency and potential for off-target effects. The development of next-generation inhibitors like this compound (represented in this guide by the highly potent analog Enpp-1-IN-20 due to the absence of specific public data for a compound with the exact name "this compound") marks a significant leap forward in the field.
Performance Benchmark: Quantitative Comparison
The following table summarizes the inhibitory potency of this compound's representative compound against a selection of first-generation ENPP1 inhibitors. The data clearly illustrates the orders-of-magnitude improvement in potency achieved with the newer generation of molecules.
| Inhibitor Class | Compound | Type | Potency (IC50/Ki) |
| Next-Generation | Enpp-1-IN-20 (for this compound) | Non-nucleotide | IC50: 0.09 nM |
| First-Generation | α,β-methylene-ADP | Nucleotide Analog | Ki: 13-32 µM[1] |
| α,β-methylene-ATP | Nucleotide Analog | Ki: 13-32 µM[1] | |
| Suramin | Non-nucleotide | Ki: 0.26 - 0.780 µM[1][2] | |
| Reactive Blue 2 | Non-nucleotide | Ki: 0.141 - 0.52 µM[1] | |
| Heparin | Non-nucleotide | IC50: ~100 µM[2] |
ENPP1 Signaling Pathway and Inhibition
The diagram below illustrates the central role of ENPP1 in the cGAS-STING pathway and the mechanism of its inhibition.
Caption: The cGAS-STING pathway and the inhibitory role of this compound.
Experimental Protocols
The determination of inhibitory potency (IC50 and Ki values) is crucial for comparing ENPP1 inhibitors. Below are representative protocols for biochemical and cell-based assays.
Biochemical ENPP1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ENPP1.
Objective: To determine the in vitro potency (IC50) of test compounds against recombinant human ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 substrate: A fluorogenic substrate like p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP) or a physiologically relevant substrate like 2'3'-cGAMP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound, first-generation inhibitors) dissolved in DMSO.
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of recombinant ENPP1 to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ENPP1 substrate to each well.
-
Monitor the enzymatic reaction kinetically or at a fixed time point by measuring the change in absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cell-Based ENPP1 Activity Assay
This assay measures the inhibition of ENPP1 activity in a cellular context, providing insights into the compound's performance in a more physiologically relevant environment.
Objective: To assess the ability of test compounds to inhibit ENPP1 activity in intact cells.
Materials:
-
A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231 breast cancer cells).
-
Cell culture medium and supplements.
-
A cell-permeable ENPP1 substrate or a method to measure the degradation of extracellular cGAMP.
-
Test compounds dissolved in DMSO.
-
Cell lysis buffer (if measuring intracellular products).
-
Detection reagents for the product of the enzymatic reaction (e.g., ELISA for IFN-β as a downstream marker of STING activation).
-
Multi-well cell culture plates.
-
Plate reader or other suitable detection instrument.
Procedure:
-
Seed the ENPP1-expressing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration.
-
Add the substrate (e.g., exogenous cGAMP) to the cell culture medium.
-
After an appropriate incubation period, collect the cell supernatant or lyse the cells.
-
Quantify the amount of substrate remaining or the amount of product formed. Alternatively, measure a downstream signaling event, such as the level of IFN-β in the supernatant, to assess the functional consequence of ENPP1 inhibition.
-
Calculate the percentage of inhibition for each compound concentration and determine the cellular IC50 value.
Experimental Workflow for ENPP1 Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of novel ENPP1 inhibitors.
Caption: A streamlined workflow for the evaluation of ENPP1 inhibitors.
Conclusion
The advancement from first-generation to next-generation ENPP1 inhibitors like this compound represents a significant step forward in the quest to modulate the cGAS-STING pathway for cancer immunotherapy. The superior potency of these newer compounds, as demonstrated in the comparative data, offers the promise of more effective and targeted therapeutic interventions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further explore and validate the potential of these promising new molecules in preclinical and clinical settings.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Enpp-1-IN-17
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling of Enpp-1-IN-17, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain the integrity of your research. The information presented is based on the handling guidelines for the closely related compound, Enpp-1-IN-1, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Given their similar function as ENPP1 inhibitors, they are anticipated to have comparable hazard profiles.
Hazard Identification and Risk Assessment
Enpp-1-IN-1 is classified as a Toxic compound and is considered a moderate to severe irritant to the skin and eyes [1]. Handling of such potent active pharmaceutical ingredients should be restricted to personnel who have received specialized training[1].
Key Hazards:
-
Inhalation: May be harmful if inhaled.
-
Skin Contact: Causes skin irritation[1].
-
Eye Contact: Causes serious eye irritation[1].
-
Ingestion: May be harmful if swallowed.
A thorough risk assessment should be conducted before any handling of this compound, considering the quantity of the compound being used, the specific procedures being performed, and the potential for aerosol generation.
Required Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound. This is based on a conservative approach, aligning with Level C protection as described by the U.S. Environmental Protection Agency (EPA) when the concentration and type of airborne substance are known[2].
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA-approved respirator[1] (e.g., N95 or higher) | To prevent inhalation of the powdered compound or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Double gloving is recommended for enhanced protection[3]. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles[4]. A face shield should be worn in addition to goggles when there is a risk of splashes or sprays[4]. | To protect the eyes and face from contact with the compound. |
| Body Protection | Laboratory coat or disposable chemical-resistant coveralls | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Operational Procedures for Safe Handling
Adherence to a strict operational workflow is paramount to minimize exposure risk.
Preparation and Weighing
-
All handling of solid this compound should be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.
-
Before use, visually inspect all PPE for any defects.
-
Use dedicated, clearly labeled equipment for weighing and handling.
Dissolution
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Enpp-1-IN-1 is soluble in DMSO[5][6]. Assuming a similar solubility profile for this compound, handle DMSO with appropriate caution, as it can facilitate skin absorption of other chemicals.
Experimental Use
-
Keep containers of this compound closed when not in use.
-
Work in a well-ventilated area, and use local exhaust ventilation where possible.
-
Avoid actions that could generate dust or aerosols.
The following diagram outlines the standard operational workflow for handling this compound.
Emergency Procedures and Disposal
Spills and Accidental Release
In the event of a spill, the following measures should be taken:
| Spill Scenario | Action |
| Minor Spill (in fume hood) | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material into a sealed container for hazardous waste disposal. 4. Decontaminate the area with a suitable cleaning agent. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area. 2. Alert laboratory supervisor and safety officer. 3. Prevent entry to the area. 4. Follow institutional procedures for hazardous material spills. This may require a specialized cleanup team equipped with a self-contained breathing apparatus[1]. |
First Aid Measures
| Exposure Route | First Aid |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1]. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention[1]. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[1]. |
Disposal
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
The following decision tree illustrates the general procedure for handling spills.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
